1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-benzyl-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(11(15)16)12-13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIULYDQJIFTHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383453 | |
| Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54698-60-1 | |
| Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural elucidation of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. The document details its synthesis, spectroscopic properties, and crystallographic structure, offering a foundational resource for researchers in drug discovery and development.
Synthesis
The synthesis of this compound is most prominently achieved through the reaction of benzyl azide (azidomethylbenzene) with a β-keto ester, such as ethyl acetoacetate. This reaction is a well-established method for the formation of substituted 1,2,3-triazoles.[1][2][3] The general synthetic route involves a cyclization reaction, which is a cornerstone in the synthesis of this class of heterocyclic compounds.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on the established synthesis of similar 1,2,3-triazole derivatives:
-
Preparation of Benzyl Azide: Benzyl azide is typically synthesized from benzyl bromide and sodium azide in a suitable solvent like aqueous acetone or dimethylformamide (DMF).
-
Cycloaddition Reaction: Benzyl azide is reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide in ethanol. This reaction forms the ethyl ester of the target molecule.
-
Hydrolysis: The resulting ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is then hydrolyzed, typically using aqueous sodium hydroxide, followed by acidification with an acid like hydrochloric acid, to yield the final carboxylic acid product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain colorless prismatic crystals.[3]
Synthesis Workflow Diagram
References
An In-depth Technical Guide to 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family, a class of molecules that has garnered significant attention in medicinal chemistry and drug discovery. Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| Melting Point | 170 °C | |
| Boiling Point (Predicted) | 455.0 ± 47.0 °C | |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | |
| pKa (Predicted) | 3.44 ± 0.50 | |
| Appearance | White solid/powder |
Synthesis of this compound
The synthesis of this compound is commonly achieved through a cycloaddition reaction, a cornerstone of triazole synthesis. The most frequently cited method is based on the work of El Khadem et al. (1968).[2][3][4][5]
Experimental Protocol: Synthesis via [3+2] Cycloaddition
This protocol outlines the synthesis of the title compound from benzyl azide and ethyl acetoacetate.
Materials:
-
Benzyl chloride
-
Sodium azide
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
-
Sodium hydroxide
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
Step 1: Synthesis of Benzyl Azide
-
In a well-ventilated fume hood, dissolve sodium azide in water.
-
Add a solution of benzyl chloride in a suitable organic solvent (e.g., acetone).
-
Stir the biphasic mixture vigorously at room temperature for 24-48 hours.
-
After the reaction is complete (monitored by TLC), separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain benzyl azide. Caution: Benzyl azide is potentially explosive and should be handled with extreme care. Do not distill.
Step 2: Cycloaddition Reaction
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add ethyl acetoacetate dropwise at 0 °C with stirring.
-
After the addition is complete, add the freshly prepared benzyl azide dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.
-
Monitor the reaction progress by TLC.
Step 3: Hydrolysis and Isolation
-
After the cycloaddition is complete, cool the reaction mixture and add a solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[3]
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, the broader class of 1,2,3-triazole derivatives has been extensively investigated for its antifungal properties.[6][7][8][9][10] The primary mechanism of action for many azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[6][10] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth and cell death.[6]
It is plausible that this compound shares this mechanism of action. The nitrogen atoms in the triazole ring can coordinate with the heme iron atom in the active site of CYP51, thereby inhibiting its function.
Hypothesized Antifungal Signaling Pathway
Caption: Inhibition of ergosterol biosynthesis by the triazole.
Conclusion
This compound is a compound of interest with physicochemical properties that make it a viable candidate for further investigation in drug discovery programs. Its synthesis is achievable through established chemical routes, and its structural similarity to known antifungal agents suggests a potential mechanism of action involving the inhibition of fungal ergosterol biosynthesis. Further studies are warranted to fully elucidate its biological activity profile and to explore its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS number 54698-60-1
An In-depth Technical Guide to 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 54698-60-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS Number: 54698-60-1), a heterocyclic compound belonging to the triazole family. This document consolidates available data on its physicochemical properties, synthesis, and structural characteristics. While specific biological activity data for this exact compound is limited in publicly available literature, this guide discusses the known biological activities of closely related 1-benzyl-1H-1,2,3-triazole derivatives, particularly their potential as antifungal and antimicrotubule agents. Detailed experimental protocols for its crystallographic analysis are provided, and key processes are visualized using logical diagrams.
Chemical and Physical Properties
This compound is a white solid compound.[1] Its core structure consists of a 1,2,3-triazole ring substituted with benzyl and methyl groups at positions 1 and 5, respectively, and a carboxylic acid group at position 4.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 54698-60-1 | [2] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [2][3] |
| Molecular Weight | 217.22 g/mol | |
| Appearance | White Powder / Solid | [1][3] |
| Melting Point | 170 °C | [4] |
| pKa (Predicted) | 3.44 ± 0.50 | [4] |
| Boiling Point (Predicted) | 455.0 ± 47.0 °C | [4] |
| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [4] |
| InChI Key | WIULYDQJIFTHIK-UHFFFAOYSA-N | [3] |
| Canonical SMILES | Cc1c(nnn1Cc2ccccc2)C(=O)O | [3] |
Synthesis
The synthesis of this compound has been attributed to a method reported by El Khadem et al. in 1968.[5][6] While the specific details of this original publication are not readily accessible, a general and robust method for the synthesis of 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylic acids involves a multi-step process culminating in a cycloaddition reaction.
A plausible synthetic route starts with benzyl azide and a β-ketoester, such as ethyl acetoacetate. Benzyl azide can be prepared from benzyl bromide and sodium azide. The key step is the Dimroth reaction, a base-catalyzed cycloaddition of the azide with the enolate of the β-ketoester, which upon hydrolysis of the resulting ester, yields the desired carboxylic acid.
Below is a generalized workflow for the synthesis of this class of compounds.
Structural Analysis: X-ray Crystallography
The solid-state structure of this compound has been determined by single-crystal X-ray diffraction in both its anhydrous and monohydrate forms.[5][6] This analysis provides precise data on bond lengths, bond angles, and the spatial arrangement of the molecule.
In the anhydrous form, the molecule crystallizes in a trigonal system.[5] A key structural feature is the significant dihedral angle of 76.47° between the planes of the benzene and triazole rings.[5] The crystal structure is characterized by intermolecular O—H⋯N hydrogen bonds, which create helical chains along the[5] crystallographic axis.[5]
The monohydrate form crystallizes in a triclinic system, and in this structure, the dihedral angle between the triazole and phenyl rings is nearly perpendicular, at 89.5°.[6] The crystal packing is stabilized by strong intermolecular O—H⋯O and O—H⋯N hydrogen bonds, with the water molecule acting as both a hydrogen bond donor and acceptor.[6]
Table 2: Crystallographic Data
| Parameter | Anhydrous Form[5] | Monohydrate Form[6] |
| Formula | C₁₁H₁₁N₃O₂ | C₁₁H₁₁N₃O₂·H₂O |
| Molecular Weight | 217.23 | 235.24 |
| Crystal System | Trigonal | Triclinic |
| Space Group | R-3 | P-1 |
| a (Å) | 10.1178 (7) | 6.5808 (13) |
| b (Å) | 10.1178 (7) | 7.4995 (15) |
| c (Å) | 8.9971 (8) | 12.337 (3) |
| α (°) | 90 | 99.87 (4) |
| β (°) | 90 | 93.75 (3) |
| γ (°) | 120 | 91.80 (3) |
| Volume (ų) | 797.64 (11) | 598.0 (2) |
| Z | 3 | 2 |
| Temperature (K) | 293 | 292 |
| Dihedral Angle (Benzene-Triazole) | 76.47 (10)° | 89.5 (3)° |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized experimental protocol for the determination of the crystal structure, based on the published studies.[5][6]
-
Crystal Growth :
-
Anhydrous Form : The title compound was prepared from azidomethylbenzene.[5] Crystals suitable for X-ray analysis were obtained by heating the compound with NiCl₂ and NaN₃ in a sealed Pyrex tube with water at 120 °C for 3 days.[5]
-
Monohydrate Form : Suitable crystals were obtained by the slow evaporation of a 95% ethanol/water solution of the compound at room temperature.[6]
-
-
Data Collection :
-
Structure Solution and Refinement :
Biological Activity and Potential Applications
While quantitative biological data for this compound itself is not prominent in the literature, the 1-benzyl-1H-1,2,3-triazole scaffold is a subject of significant interest in medicinal chemistry.
Antifungal Activity
Triazole-based compounds are well-established as antifungal agents (e.g., fluconazole, itraconazole). The subject compound is noted to be a triazole-related compound with potential antifungal activity.[2] The mechanism for many antifungal azoles involves the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. Disruption of this pathway compromises the integrity of the fungal cell membrane.
Antimicrotubule and Antiproliferative Activity
Derivatives of the 1-benzyl-1H-1,2,3-triazole scaffold have been synthesized and evaluated as potent inhibitors of cancer cell growth. Specifically, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which can be synthesized from the title compound's corresponding amine, have demonstrated significant antiproliferative activity. For instance, one derivative showed an IC₅₀ of 46 nM against the MCF-7 human breast cancer cell line.
The primary mechanism of action for these derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle. By disrupting the dynamic process of microtubule assembly and disassembly, these compounds cause an arrest of the cell cycle in the G2/M phase, which ultimately leads to apoptosis (programmed cell death). This mechanism is shared by clinically successful anticancer drugs like paclitaxel and vinca alkaloids.
Conclusion
This compound is a well-characterized compound in terms of its chemical structure and solid-state properties. While direct and extensive biological studies on this specific molecule are sparse, its structural framework serves as a valuable scaffold in drug discovery. The demonstrated potent antimicrotubule and antifungal activities of its close derivatives highlight the potential of this chemical class. Further investigation, including the synthesis and screening of a focused library of analogs derived from this carboxylic acid, is warranted to explore its full therapeutic potential. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this compound and the broader family of 1,2,3-triazole derivatives.
References
- 1. Journal of the Chemical Society C: Organic Home-Journal of the Chemical Society C: Organic was published between 1966 - 1971. [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1, 2, 3-Triazole Derivatives [manu56.magtech.com.cn]
- 5. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Rising Therapeutic Potential of 1,2,3-Triazole-4-Carboxylic Acid Derivatives: A Technical Guide
A comprehensive overview of the burgeoning research into 1,2,3-triazole-4-carboxylic acid derivatives reveals a scaffold of significant interest in modern medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. This guide provides an in-depth analysis of their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
The unique structural features of the 1,2,3-triazole ring, including its stability, hydrogen bonding capability, and dipole character, make it a valuable pharmacophore in the design of novel therapeutic agents. When functionalized with a carboxylic acid group at the 4-position, these derivatives gain an additional site for interaction with biological targets, enhancing their therapeutic potential.
Anticancer Activity: A Promising Frontier
Derivatives of 1,2,3-triazole-4-carboxylic acid have emerged as a significant class of compounds with promising anticancer properties. Extensive research has demonstrated their efficacy against a variety of human tumor cell lines, including those of the lung, colon, breast, and central nervous system.[1][2]
The National Cancer Institute (NCI) has evaluated numerous 1,2,3-triazole derivatives, with some compounds exhibiting remarkable activity in the NCI60 human tumor cell line screen.[2][3] For instance, certain 1,2,3-triazole-4-carboxamides have shown significant correlation in COMPARE analysis, a tool that helps to identify the mechanism of action by comparing the compound's activity profile with those of known anticancer agents.[1]
The mechanism of their anticancer action is multifaceted. Some derivatives have been found to induce apoptosis and arrest the cell cycle at various phases.[4] Furthermore, they have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and Focal Adhesion Kinase (FAK) pathways.[3][5]
Quantitative Anticancer Data
The following tables summarize the in vitro anticancer activity of selected 1,2,3-triazole-4-carboxylic acid derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Activity Parameter | Value (µM) | Reference |
| Compound 4g | HCT-116 (Colon) | IC50 | 1.09 ± 0.17 | [6] |
| Compound 4g | A549 (Lung) | IC50 | 45.16 ± 0.92 | [6] |
| Compound 4k | Various | Potent Cytotoxicity | - | [6] |
| Compound 4 | Eca109 (Esophageal) | IC50 | 2.7 | [4] |
| Compound 4 | MCF-7 (Breast) | IC50 | 1.5 | [4] |
| Compound 4 | MGC-803 (Gastric) | IC50 | 0.6 | [4] |
| Compound 4 | PC-3 (Prostate) | IC50 | 0.6 | [4] |
| Compound 16 | A549 (Lung) | IC50 | 7.72 | [4] |
| Compound 16 | PC-3 (Prostate) | IC50 | 16.08 | [4] |
| Compound 16 | HCT-116 (Colon) | IC50 | 7.13 | [4] |
| Compound 16 | MCF-7 (Breast) | IC50 | 11.67 | [4] |
| Compound 17 | MCF-7 (Breast) | IC50 | 0.31 | [7] |
| Compound 17 | Caco-2 (Colon) | IC50 | 7.22-19.09 | [7] |
| Compound 22 | MCF-7 (Breast) | IC50 | - | [7] |
| Compound 25 | MCF-7 (Breast) | IC50 | - | [7] |
| Compound 25 | Caco-2 (Colon) | IC50 | 4.98 | [7] |
IC50: The concentration of a drug that gives half-maximal response.
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,2,3-Triazole-4-carboxylic acid derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8][9][10]
One notable derivative, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, has shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including the pathogenic Vibrio cholerae.[8] The minimum inhibitory concentration (MIC) for this compound against Bacillus subtilis and Vibrio cholerae was found to be 59.5 µg/ml.[8]
Quantitative Antimicrobial Data
| Compound ID | Microorganism | Activity Parameter | Value (µg/mL) | Reference |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | MIC | 59.5 | [8] |
| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Vibrio cholerae | MIC | 59.5 | [8] |
| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | MIC | 12.5–50 | [11] |
| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | P. aeruginosa | MIC | 16 | [12] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Enzyme Inhibition: A Targeted Approach
The specificity of enzyme-inhibitor interactions makes them attractive targets for drug design. Derivatives of 1,2,3-triazole-4-carboxylic acid have been investigated as inhibitors of various enzymes, including carbonic anhydrases and α-glucosidase, which are implicated in conditions like cancer and diabetes, respectively.[13][14][15]
For example, 4-fluorophenyl appended carboxylic acid derivative 6c was identified as a potent inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII, with a KI value of 0.7 μM for both.[14]
Quantitative Enzyme Inhibition Data
| Compound ID | Enzyme | Activity Parameter | Value (µM) | Reference |
| Compound 6c (4-Fluorophenyl derivative) | hCA IX | KI | 0.7 | [14] |
| Compound 6c (4-Fluorophenyl derivative) | hCA XII | KI | 0.7 | [14] |
| Azinane-triazole-based compounds (12a–o) | α-glucosidase | - | 1.4-fold increase in inhibition vs. acarbose | [13] |
KI: Inhibition constant, a measure of the inhibitor's potency.
Experimental Protocols
A fundamental aspect of drug discovery is the robust and reproducible biological evaluation of synthesized compounds. The following sections detail the methodologies for key experiments cited in the literature on 1,2,3-triazole-4-carboxylic acid derivatives.
In Vitro Anticancer Screening: NCI60 Protocol
The U.S. National Cancer Institute (NCI) protocol for in vitro cell line screening is a cornerstone in anticancer drug discovery.[2]
-
Cell Lines: A panel of approximately 60 human tumor cell lines, representing nine different types of cancer (e.g., lung, colon, breast, ovarian, leukemia, renal, melanoma, and prostate), is utilized.[2]
-
Compound Treatment: The test compounds are initially added to the cell cultures at a single concentration (typically 10⁻⁵ M).[2]
-
Incubation: The cultures are incubated for 48 hours.[2]
-
Endpoint Determination: The sulforhodamine B (SRB) protein binding dye assay is used to determine the endpoint. The amount of bound dye is proportional to the number of viable cells.[2]
-
Data Analysis: Results are reported as the percent growth of the treated cells compared to untreated control cells. Three dose-response parameters are calculated for each compound:
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16]
-
Cell Seeding: Cancer cell lines are seeded in 96-well microculture plates at a density of 5x10³ cells/well and cultured for 24 hours at 37°C.[16]
-
Compound Treatment: Cells are then treated with a gradient of concentrations of the 1,2,3-triazole derivatives (e.g., 6.25, 12.5, 25, 50, and 100 µM) for 24 hours. A known anticancer drug, such as doxorubicin, is used as a reference.[16]
-
MTT Incubation: After treatment, 5 mg/mL of MTT is added to each well, and the plates are incubated for 4 hours at 37°C.[16]
-
Formazan Solubilization: The supernatant is discarded, and the formazan product is dissolved in 150 µL of dimethyl sulfoxide (DMSO).[16]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The cell viability is calculated relative to the untreated control cells.
Antimicrobial Susceptibility Testing: Agar Diffusion Method
The agar diffusion test is a common method to determine the antimicrobial activity of a substance.[8]
-
Medium Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and poured into Petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Compound Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular pathways affected by these derivatives is crucial for rational drug design. Graphviz diagrams are provided below to illustrate key signaling pathways and a typical experimental workflow.
Caption: A generalized workflow for the discovery and development of 1,2,3-triazole-4-carboxylic acid derivatives as therapeutic agents.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory role of certain 1,2,3-triazole-4-carboxamide derivatives.[3]
Caption: The Focal Adhesion Kinase (FAK) signaling pathway and its inhibition by 5-pyridinyl-1,2,4-triazole carboxylic acid derivatives.[5]
Conclusion
The body of research on 1,2,3-triazole-4-carboxylic acid derivatives unequivocally points to a versatile and promising chemical scaffold for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition studies, coupled with a growing understanding of their mechanisms of action, positions them as strong candidates for further preclinical and clinical investigation. The continued exploration of structure-activity relationships and the optimization of lead compounds will be crucial in harnessing the full therapeutic potential of this remarkable class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 11. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives [mdpi.com]
- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid crystal structure
An In-depth Technical Guide on the Crystal Structure of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure of this compound. The document details the crystallographic data for both its anhydrous and monohydrated forms, offering a comparative analysis. Experimental protocols for its synthesis and crystal structure determination are outlined, providing researchers with the necessary details for replication. Furthermore, this guide includes visualizations of the molecular structure and the experimental workflow to facilitate a deeper understanding of the compound's structural characteristics. Triazole-related molecules are noted for their potential biological activities, including antifungal properties, making their structural elucidation of significant interest to the scientific community.[1][2][3]
Introduction
This compound is a triazole derivative that has garnered attention due to the wide-ranging biological activities associated with this class of compounds.[1][2] The determination of its crystal structure is crucial for understanding its chemical properties and for facilitating structure-based drug design. This guide presents the crystallographic data for both the anhydrous and monohydrate forms of the title compound, providing a detailed look into their solid-state conformations and packing arrangements.
Crystal Structure and Data
The crystal structure of this compound has been determined in two forms: anhydrous (C₁₁H₁₁N₃O₂) and monohydrate (C₁₁H₁₁N₃O₂·H₂O).[1][2] The key crystallographic data for both structures are summarized below for comparative analysis.
Anhydrous Form
In the anhydrous molecule, the dihedral angle between the benzene and triazole rings is 76.47 (10)°.[2] The crystal structure is characterized by intermolecular O—H⋯N hydrogen bonds, which result in the formation of helical chains along the[1] axis.[2]
Monohydrate Form
In the monohydrate form, the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 89.5 (3)°.[1][4] The crystal packing in this form is stabilized by strong intermolecular O—H⋯O and O—H⋯N hydrogen bonds that involve the water molecule, which acts as both a donor and an acceptor.[1][4]
Crystallographic Data Summary
| Parameter | Anhydrous (C₁₁H₁₁N₃O₂)[2] | Monohydrate (C₁₁H₁₁N₃O₂·H₂O)[1] |
| Formula | C₁₁H₁₁N₃O₂ | C₁₁H₁₁N₃O₂·H₂O |
| Molar Mass | 217.23 g/mol | 235.24 g/mol |
| Crystal System | Trigonal | Triclinic |
| Space Group | R-3 | P-1 |
| a | 10.1178 (7) Å | 6.5808 (13) Å |
| b | 10.1178 (7) Å | 7.4995 (15) Å |
| c | 8.9971 (8) Å | 12.337 (3) Å |
| α | 90° | 99.87 (4)° |
| β | 90° | 93.75 (3)° |
| γ | 120° | 91.80 (3)° |
| Volume (V) | 797.64 (11) ų | 598.0 (2) ų |
| Z | 3 | 2 |
| Temperature | 293 K | 292 K |
| Radiation | Mo Kα | Mo Kα |
| Density (calculated) | Not specified | 1.306 Mg m⁻³ |
| μ | 0.10 mm⁻¹ | 0.10 mm⁻¹ |
| Crystal Size | 0.20 × 0.18 × 0.15 mm | 0.35 × 0.30 × 0.25 mm |
Data Collection and Refinement
| Parameter | Anhydrous[2] | Monohydrate[1] |
| Diffractometer | Rigaku SCXmini | Rigaku SCXmini |
| Reflections collected | 8294 | 6256 |
| Independent reflections | 2435 | 2730 |
| R_int | 0.049 | 0.042 |
| R[F² > 2σ(F²)] | 0.053 | 0.064 |
| wR(F²) | 0.115 | 0.174 |
| Goodness-of-fit (S) | 0.98 | 1.05 |
Experimental Protocols
Synthesis
The synthesis of this compound was carried out based on a previously reported method.[1][2]
Anhydrous Crystal Synthesis: The anhydrous crystals were prepared by heating a mixture of azidomethylbenzene, NiCl₂ (1 mmol), and NaN₃ (2 mmol) in a sealed Pyrex tube with 2.0 ml of water at 120 °C for 3 days.[2] This process yielded colorless prismatic crystals suitable for X-ray analysis.[2]
Monohydrate Crystal Synthesis: The title compound was prepared from azidomethylbenzene.[1][4] Colorless prismatic crystals suitable for X-ray analysis were obtained through the slow evaporation of a 95% ethanol/water solution at room temperature.[1]
X-ray Crystallography
The determination of the crystal structure involved the following steps:
-
Crystal Mounting: A suitable single crystal of the compound was selected and mounted on a diffractometer.
-
Data Collection: X-ray diffraction data were collected using a Rigaku SCXmini diffractometer with Mo Kα radiation.
-
Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[2] For the monohydrate form, the water and carboxylic hydrogen atoms were located from a difference Fourier map.[1][4]
Visualizations
Molecular Structure
Caption: Molecular structure of the title compound.
Experimental Workflow
Caption: Workflow for crystal structure determination.
References
molecular weight of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound with significant potential in antifungal research. This guide covers its physicochemical properties, a detailed experimental protocol for its synthesis, and its proposed mechanism of action.
Core Compound Properties
This compound is a white, solid organic compound.[1] Its key quantitative data and identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 217.22 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [2] |
| CAS Number | 54698-60-1 | [1] |
| Appearance | White Powder | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | WIULYDQJIFTHIK-UHFFFAOYSA-N | [2] |
| SMILES | Cc1c(nnn1Cc2ccccc2)C(O)=O | [2] |
Synthesis Protocol
The synthesis of this compound is frequently cited as being performed according to the method developed by El Khadem et al. in 1968.[3][4][5] This reaction is a classic example of a 1,3-dipolar cycloaddition, a powerful tool in heterocyclic chemistry. The general principle involves the reaction of an organic azide (benzyl azide) with an active methylene compound (ethyl acetoacetate) in the presence of a base.
Reaction: Benzyl Azide + Ethyl Acetoacetate → this compound
Materials:
-
Benzyl azide
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (EtOAc) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Reaction Initiation: To the cooled sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring.
-
Azide Addition: Once the enolate has formed, add benzyl azide to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in water.
-
Wash the aqueous solution with a non-polar solvent like ether or dichloromethane to remove any unreacted starting materials.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 using dilute hydrochloric acid. This will precipitate the carboxylic acid product.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound as a white solid.
-
Below is a logical workflow for this synthesis.
Biological Activity and Signaling Pathway
Triazole-containing compounds are a well-established class of antifungal agents.[2] The subject compound, this compound, is noted for its potential antifungal activity.[6]
Proposed Mechanism of Action: The primary mechanism of action for antifungal triazoles is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a sterol unique and essential to fungi.[7][8] Specifically, triazoles target and inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase , which is encoded by the ERG11 gene.[2][9]
This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[2] Inhibition of this enzyme leads to two key downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the fluidity, permeability, and overall function of the fungal cell membrane.[10]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane structure.[9]
This dual effect ultimately leads to the cessation of fungal growth and replication (fungistatic effect) and, in some cases, cell death (fungicidal effect).[2]
The following diagram illustrates this inhibitory pathway.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
The Versatility of the Triazole Scaffold: A Comprehensive Technical Guide to its Therapeutic Applications
For Immediate Release
A deep dive into the expansive therapeutic potential of triazole compounds, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, have emerged as a privileged scaffold in medicinal chemistry, leading to the development of a wide array of drugs with diverse therapeutic applications.
This whitepaper provides an in-depth exploration of the core therapeutic areas where triazole derivatives have shown significant promise, including their well-established role as antifungal agents and their growing importance in anticancer, antiviral, antibacterial, and neurodegenerative disease therapies. The document outlines the mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for crucial assays, and visualizes complex biological pathways and experimental workflows.
Antifungal Activity: A Cornerstone of Triazole Therapeutics
Triazole compounds are most widely recognized for their potent antifungal activity. This class of drugs, which includes well-known agents like fluconazole and voriconazole, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth inhibition or death.[1][4] Second-generation triazoles, such as posaconazole and isavuconazole, exhibit an expanded spectrum of activity against emerging and resistant fungal pathogens.[5]
The development of resistance to existing triazole antifungals is a growing concern, prompting ongoing research into novel derivatives with improved efficacy and the ability to overcome resistance mechanisms.[1]
Anticancer Potential: A Multifaceted Approach to Tumor Inhibition
The triazole nucleus is a key structural motif in a variety of anticancer agents.[6][7] These compounds exert their effects through diverse mechanisms, including the inhibition of crucial signaling pathways involved in tumor growth and proliferation.[8][9] Several FDA-approved anticancer drugs, such as letrozole and anastrozole, incorporate a 1,2,4-triazole moiety and function as aromatase inhibitors for the treatment of hormone-dependent breast cancer.[8]
Recent research has focused on developing triazole derivatives that target other key players in cancer progression, such as tubulin, receptor tyrosine kinases (e.g., EGFR), and serine/threonine kinases (e.g., BRAF).[6][9][10]
Quantitative Data Summary: Anticancer Activity of Triazole Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-benzenesulfonamide derivatives | hCA isoforms | - | - | [6] |
| Trimethoxyphenyl-1,2,3-triazole derivatives | Tubulin | Various | - | [6] |
| 1,2,3-Triazole-1,3,4-oxadiazole hybrids | Thymidylate synthase | MCF-7 | 1.26 - 5.8 | [6] |
| Thymol-based 1,2,3-triazole hybrids | Not specified | MCF-7 | 6.17 | [6] |
| Thymol-based 1,2,3-triazole hybrids | Not specified | MDA-MB-231 | 10.52 | [6] |
| 1,2,4-Triazole derivatives | EGFR, BRAF, Tubulin | Various | 3.6 (EGFR) | [9] |
Antiviral Activity: A Broad Spectrum of Inhibition
Triazole derivatives have demonstrated significant potential as antiviral agents, exhibiting activity against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), influenza virus, and coronaviruses.[11][12][13] The well-known antiviral drug ribavirin, a 1,2,4-triazole nucleoside analog, is a broad-spectrum antiviral agent.[8]
The antiviral mechanisms of triazole compounds are varied and can include the inhibition of viral enzymes such as reverse transcriptase and neuraminidase, as well as interference with viral entry and replication processes.[11][14] The chemical stability and potential for diverse modifications make the triazole scaffold an attractive starting point for the development of novel antiviral therapeutics.[12]
Antibacterial Activity: A Renewed Hope Against Drug Resistance
With the rise of antibiotic-resistant bacteria, the development of new antibacterial agents is a critical global health priority. Triazole compounds have emerged as a promising class of molecules with significant antibacterial activity.[15][16] They have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[15]
The antibacterial mechanism of action for many triazole derivatives is still under investigation, but some have been shown to interfere with essential bacterial processes. The ability to hybridize the triazole core with other antibacterial pharmacophores offers a promising strategy to develop novel drugs that can overcome existing resistance mechanisms.[16]
Quantitative Data Summary: Antibacterial Activity of Triazole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Thione-substituted triazole | B. subtilis | 1.56 | [15] |
| Thione-substituted triazole | S. aureus | 1.56 | [15] |
| Thione-substituted triazole | P. vulgaris | 6.25 | [15] |
| 5-oxo analogue of thione-substituted triazole | E. coli | 3.12 | [15] |
| N-allyl derivative with unsubstituted phenyl | M. smegmatis | 3.25 | [15] |
| N-allyl derivative with unsubstituted phenyl | M. tuberculosis | 4-32 | [15] |
Triazoles in Neurodegenerative and Other Diseases
Beyond infectious diseases and cancer, triazole compounds are being explored for their therapeutic potential in a range of other conditions, including neurodegenerative diseases, autoimmune disorders, and inflammation.[17] One promising target in this area is the receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is involved in inflammatory and cell death pathways implicated in diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS).[17] Novel fused triazole compounds are being developed as potent RIPK1 inhibitors.[17]
The diverse biological activities of triazoles also extend to anticonvulsant, anti-inflammatory, analgesic, and antidepressant effects, highlighting the vast therapeutic landscape that this versatile chemical scaffold can address.[18][19]
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of triazole compounds.
Synthesis of 1,2,4-Triazole Derivatives (General Procedure)
A mixture of a carboxylic acid (1 equivalent) and thiocarbohydrazide (1 equivalent) is heated in an oil bath until the contents melt. The molten mixture is maintained at this temperature for a specified time (e.g., 7 hours). After cooling, the reaction mixture is treated with a dilute sodium bicarbonate solution to neutralize any unreacted acid. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the 1,2,4-triazole-3-thiol derivative. Further modifications can be made by reacting the thiol group with various electrophiles.
Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry (General Procedure)
To a solution of an alkyne (1 equivalent) and an organic azide (1 equivalent) in a suitable solvent system (e.g., t-butanol/water), sodium ascorbate (0.1 equivalents) and copper(II) sulfate pentahydrate (0.01 equivalents) are added. The reaction mixture is stirred at room temperature for a specified time (e.g., 12-24 hours) until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 1,4-disubstituted 1,2,3-triazole.
In Vitro Anticancer Activity: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the triazole compounds (typically in a serial dilution) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[20][21]
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
-
Inoculum Preparation: A standardized inoculum of the fungal strain is prepared in RPMI-1640 medium.
-
Serial Dilution: The triazole compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[22][23]
In Vitro Antibacterial Screening: Agar Well Diffusion Method
-
Plate Preparation: A sterile nutrient agar is poured into a petri dish and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly swabbed with a standardized bacterial culture.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Addition: A defined volume of the triazole compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antibacterial activity of the compound.[12][24]
In Vitro Antiviral Activity: Plaque Reduction Assay
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.
-
Virus and Compound Incubation: The cells are infected with a known titer of the virus in the presence of various concentrations of the triazole compound.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing the respective concentrations of the compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.[1][15]
Kinase Inhibition Assays (EGFR, BRAF, RIPK1)
Kinase inhibition assays are typically performed using commercially available kits (e.g., ADP-Glo™ Kinase Assay). The general principle involves:
-
Reaction Setup: The kinase enzyme, a specific substrate, ATP, and the triazole inhibitor at various concentrations are combined in a reaction buffer.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.
-
Detection: A detection reagent is added that either measures the amount of ADP produced or the amount of remaining ATP. The signal is typically luminescent or fluorescent and is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.[2][24][25]
Tubulin Polymerization Inhibition Assay
-
Reaction Mixture: Purified tubulin is mixed with a polymerization buffer containing GTP and the triazole compound at various concentrations in a 96-well plate.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a microplate reader.
-
Data Analysis: The rate and extent of polymerization in the presence of the inhibitor are compared to the control (no inhibitor). The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[3][10]
Conclusion
The triazole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its versatility, synthetic accessibility, and ability to interact with a wide range of biological targets ensure its continued importance in medicinal chemistry. This technical guide provides a foundational resource for researchers in the field, offering a comprehensive overview of the therapeutic applications of triazole compounds and detailed methodologies to facilitate further investigation and innovation. The ongoing exploration of novel triazole derivatives holds the promise of delivering next-generation drugs to address unmet medical needs across a spectrum of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101891693B - New method for preparing fluconazole - Google Patents [patents.google.com]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]
- 11. izsvenezie.com [izsvenezie.com]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. bioagilytix.com [bioagilytix.com]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Process For Synthesis Of Voriconazole [quickcompany.in]
- 18. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 19. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, supported by experimental protocols and quantitative data. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. The unique structural features of the 1,2,3-triazole core, readily accessible through robust synthetic methodologies like the Dimroth reaction and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have led to the exploration of a wide array of derivatives. These compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, antiproliferative, and enzyme inhibitory activities. This guide summarizes the current state of knowledge, providing a foundation for future research and development in this promising area of medicinal chemistry.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, known for its metabolic stability and its ability to engage in various biological interactions. The specific compound, this compound, serves as a key intermediate for the synthesis of a diverse library of derivatives. The presence of the carboxylic acid group provides a convenient handle for further chemical modifications, such as the formation of amides, esters, and other functional groups. This has enabled the development of numerous derivatives with a wide range of biological activities. These activities stem from the ability of the triazole ring and its substituents to interact with various biological targets, including enzymes and cellular signaling pathways. This guide will delve into the synthesis of the core structure and its derivatives, present their biological activities with quantitative data, and explore their mechanisms of action through signaling pathway diagrams.
Synthesis of this compound and its Derivatives
The synthesis of the core compound and its derivatives can be achieved through several reliable methods. The Dimroth reaction offers a classical approach to the formation of the triazole ring, while the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to a wide range of derivatives.
Synthesis of the Core Compound via Dimroth Reaction
A common method for synthesizing 1-substituted-5-methyl-1H-1,2,3-triazole-4-carboxylic acid esters is through a Dimroth-type reaction, which involves the condensation of an azide with a β-ketoester. The resulting ester can then be hydrolyzed to the desired carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate [1]
-
Reaction Setup: To a solution of benzyl azide (1.33 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in dimethyl sulfoxide (DMSO) (20 mL), potassium carbonate (1.38 g, 10 mmol) is added.
-
Reaction Conditions: The reaction mixture is stirred at 35-40°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate.
Experimental Protocol: Hydrolysis to this compound
-
Reaction Setup: Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is dissolved in a mixture of ethanol and water.
-
Reaction Conditions: An excess of sodium hydroxide or potassium hydroxide is added, and the mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried to yield this compound.
Synthesis of Carboxamide Derivatives via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This approach is particularly useful for creating libraries of derivatives by reacting a terminal alkyne with an azide. For the synthesis of carboxamide derivatives of the title compound, the carboxylic acid is first converted to an amide with propargylamine, followed by a click reaction with a substituted benzyl azide.
Experimental Protocol: General Procedure for the Synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides [2]
Step 1: Synthesis of the Terminal Alkyne (N-propargyl-carboxamide)
-
Activation of the Carboxylic Acid: To a solution of the desired carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) are added. The mixture is stirred for a few minutes to activate the carboxylic acid.
-
Amide Formation: Propargylamine (1.2 eq) is added to the reaction mixture, which is then stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: The terminal alkyne from Step 1 (1.0 eq) and a substituted benzyl azide (1.0 eq) are dissolved in a solvent mixture (e.g., t-BuOH/H₂O).
-
Catalyst Addition: A solution of sodium ascorbate (0.2 eq) in water is added, followed by a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Reaction Conditions: The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide.
Biological Activities and Quantitative Data
Derivatives of this compound have been reported to exhibit a wide range of biological activities. The following tables summarize the available quantitative data for their antiproliferative, antimicrobial, antifungal, and enzyme inhibitory activities.
Antiproliferative Activity
Table 1: Antiproliferative Activity of 1-Benzyl-1,2,3-triazole Derivatives
| Compound ID | Structure/Substituents | Cell Line | IC₅₀ (µM) | Reference |
| 13e | N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | MCF-7 | 0.046 | [2] |
| LaSOM 186 | 4-methyl coumarin-triazole hybrid | MCF-7 | 2.66 | [3] |
| LaSOM 190 | 4-methyl coumarin-triazole hybrid | MCF-7 | 2.85 | [3] |
| 1i | Coumarin-triazole hybrid with iodine | HT-29 | 5.90 | [4] |
| 1i | Coumarin-triazole hybrid with iodine | A549 | 14.87 | [4] |
| p-alkylbenzyl-substituted triazole | on d-secoestrone scaffold | A2780 | 1 | [5] |
| Compound 7i | Indole/1,2,4-triazole hybrid | NCI 60 (average) | 1.85-5.76 | [6] |
| Compound 7j | Indole/1,2,4-triazole hybrid | NCI 60 (average) | 2.45-5.23 | [6] |
| Compound IV | 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][7][8][9]triazole | SGC-7901 | 0.21 | [6] |
| Compound 9p | Indole-based 1,2,4-triazole | HeLa | nanomolar range | [10] |
Antimicrobial and Antifungal Activity
Table 2: Antimicrobial and Antifungal Activity of 1-Benzyl-1,2,3-triazole Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 5d | E. coli AO11, E. coli AO15, S. enterica serovar Typhi | 50 - 400 | [11] |
| 1-benzyl-1,2,3-triazole derivatives | S. aureus | 100 (6-50% inhibition) | [11] |
| 1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol | S. aureus 3 | 50 - 200 | [11] |
| 5n | A. baumannii | 32 (20.20% inhibition) | [12] |
| 5a | C. neoformans | 32 (22.35% inhibition) | [12] |
| 5h | C. albicans | 32 (17.70% inhibition) | [12] |
| 7a | A. baumannii | 32 (21.05% inhibition) | [12] |
| 7a | C. albicans | 32 (13.20% inhibition) | [12] |
| 4s | C. albicans SC5314 | 0.53 | [13] |
| 4h, 4j, 4l, 4s, 4w | C. albicans SC5314 | < 1.52 | [13] |
Enzyme Inhibitory Activity
Table 3: Enzyme Inhibitory Activity of 1-Benzyl-1,2,3-triazole Derivatives
| Compound ID | Enzyme | IC₅₀ (µM) | Reference |
| Unsubstituted benzyl derivative (37) | Butyrylcholinesterase (BuChE) | 34.41 | [14] |
| 3-OCH₃ benzyl derivative | Butyrylcholinesterase (BuChE) | 23.44 | [14] |
| 2-methyl benzyl derivative | Butyrylcholinesterase (BuChE) | 35.71 | [14] |
| 4-methyl benzyl derivative | Butyrylcholinesterase (BuChE) | > 100 | [14] |
| 14 (charged, with benzyl) | Butyrylcholinesterase (BChE) | 0.098 | [15] |
| 14 (charged, with benzyl) | Acetylcholinesterase (AChE) | 2.13 | [15] |
| 6g | Tyrosinase | 9.42 | [16] |
| 6h | Tyrosinase | 10.34 | [16] |
| Compound 7i | Tubulin polymerization | 3.03 | [6] |
| Compound 9p | Tubulin polymerization | 8.3 | [10] |
| Compound 3a (triazole-based) | Wnt/β-catenin signaling | (effective in cells) | [7][17] |
| Compound 8 (pterostilbene-triazole) | NF-κB/MAPK signaling (NO inhibition) | 0.6 | [18] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of 1-benzyl-1,2,3-triazole derivatives can be attributed to their ability to interact with various cellular targets and modulate key signaling pathways.
Inhibition of Tubulin Polymerization
Several 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[2][6][8][10][19] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by 1,2,3-triazole derivatives.
Modulation of Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in various diseases, including cancer. Certain triazole-based inhibitors have been shown to modulate this pathway by promoting the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.[7][9][17][20]
Caption: Modulation of the Wnt/β-catenin signaling pathway by triazole inhibitors.
Inhibition of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Its aberrant activation is associated with various inflammatory diseases and cancers. Some triazole derivatives have demonstrated the ability to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.[18][21][22][23][24]
Caption: Inhibition of the NF-κB signaling pathway by triazole derivatives.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The synthetic accessibility of these compounds, particularly through click chemistry, allows for the rapid generation of diverse chemical libraries for biological screening. The data presented in this guide highlight their potential as antimicrobial, antifungal, antiproliferative, and enzyme inhibitory agents. The elucidation of their mechanisms of action, including the inhibition of tubulin polymerization and the modulation of key signaling pathways such as Wnt/β-catenin and NF-κB, provides a rational basis for the design of more potent and selective therapeutic agents. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives is warranted to fully exploit their therapeutic potential. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [scielo.org.mx]
- 12. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 13. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Charged Thienobenzo-1,2,3-Triazoles as Especially Potent Non-Selective Cholinesterase Inhibitors: Design, Anti-Inflammatory Activity, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. db.cngb.org [db.cngb.org]
- 17. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of pterostilbene derivatives bearing triazole moiety that might treat DSS-induced colitis in mice through modulation of NF-κB/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel 1,2,4-triazole derivative inhibits epithelial-mesenchymal transition in metastatic colorectal cancer via β-catenin suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid: A Technical Guide
A comprehensive analysis of the spectroscopic properties of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid remains a challenge due to the limited availability of published experimental data. This technical guide, intended for researchers, scientists, and drug development professionals, outlines the currently accessible information and provides a framework for the expected spectroscopic characteristics based on closely related compounds. Further experimental investigation is required to definitively assign the spectral features of this specific molecule.
While a complete dataset for this compound is not available in the public domain, this guide compiles and analyzes existing crystallographic data and presents spectroscopic data from analogous structures to offer valuable insights for researchers in the field.
Molecular Structure and Properties
Chemical Formula: C₁₁H₁₁N₃O₂
Molecular Weight: 217.23 g/mol
Structure:
Caption: 2D structure of this compound.
Synthesis and Characterization Workflow
The synthesis of this compound typically follows a well-established cycloaddition reaction. The general workflow for its synthesis and subsequent characterization is outlined below.
Caption: General workflow for the synthesis and characterization of the target compound.
Spectroscopic Data (Illustrative)
As specific experimental data for the title compound is unavailable, the following tables present expected spectroscopic features based on the analysis of structurally similar compounds. These values should be considered as estimations and require experimental verification.
¹H NMR Spectroscopy (Expected)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.40 | Multiplet | 5H | Phenyl-H |
| ~5.60 | Singlet | 2H | Benzyl-CH₂ |
| ~2.50 | Singlet | 3H | Methyl-CH₃ |
| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid-OH |
¹³C NMR Spectroscopy (Expected)
| Chemical Shift (δ) (ppm) | Assignment |
| ~162 - 165 | Carboxylic Acid C=O |
| ~145 - 148 | Triazole C-5 |
| ~138 - 142 | Triazole C-4 |
| ~134 - 136 | Phenyl C (quaternary) |
| ~128 - 129 | Phenyl CH |
| ~52 - 54 | Benzyl-CH₂ |
| ~9 - 11 | Methyl-CH₃ |
FT-IR Spectroscopy (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500 - 3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~3030 - 3100 | Medium | C-H stretch (Aromatic) |
| ~2900 - 3000 | Medium | C-H stretch (Aliphatic) |
| ~1680 - 1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1500 - 1600 | Medium | C=C stretch (Aromatic) |
| ~1450 - 1495 | Medium | N=N stretch (Triazole) |
Mass Spectrometry (Expected)
| m/z | Interpretation |
| ~217 | [M]⁺ |
| ~172 | [M - COOH]⁺ |
| ~91 | [C₇H₇]⁺ (Benzyl cation) |
Experimental Protocols (General)
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of triazole derivatives, which can be adapted for the specific synthesis of this compound.
Synthesis
A mixture of benzyl azide and a molar equivalent of ethyl acetoacetate is typically reacted in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature or heated to reflux for several hours. After completion of the reaction, the resulting ester is hydrolyzed using an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The provided data, derived from analogous compounds, serves as a valuable reference for researchers. However, it is imperative that these expected values are confirmed through the experimental acquisition and analysis of the actual compound. The lack of publicly available, detailed spectroscopic data underscores the need for further research to fully characterize this potentially valuable molecule for applications in medicinal chemistry and drug development.
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development, particularly as an antifungal agent.[1] The synthesis is based on the well-established 1,3-dipolar cycloaddition reaction between benzyl azide and a β-ketoester, followed by hydrolysis. This document outlines the step-by-step experimental procedure, characterization data, and a visual representation of the synthetic workflow.
Introduction
1,2,3-Triazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The title compound, this compound, is a substituted triazole with potential as a scaffold for the development of novel therapeutic agents. The synthesis of this and similar compounds is often attributed to the work of El Khadem et al. (1968).[2][3][4] The protocol described herein is a representative method for its preparation in a laboratory setting.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [2] |
| Molecular Weight | 217.23 g/mol | [2][5] |
| Appearance | White Powder | [5] |
| Purity (Typical) | ≥95% | [5] |
| CAS Number | 54698-60-1 | [1] |
Crystallographic Data
| Parameter | This compound | This compound monohydrate | Reference |
| Crystal System | Trigonal | Triclinic | [2][6] |
| Space Group | R3 | P1 | [2][6] |
| a (Å) | 10.1178 (7) | 6.5808 (13) | [2][6] |
| b (Å) | 10.1178 (7) | 7.4995 (15) | [2][6] |
| c (Å) | 8.9971 (8) | 12.337 (3) | [2][6] |
| α (°) | 90 | 99.87 (4) | [2][6] |
| β (°) | 90 | 93.75 (3) | [2][6] |
| γ (°) | 120 | 91.80 (3) | [2][6] |
| Volume (ų) | 797.64 (11) | 598.0 (2) | [2][6] |
Experimental Protocols
Synthesis of this compound
This protocol involves a two-step process: the cycloaddition of benzyl azide and ethyl acetoacetate to form the corresponding ethyl ester, followed by hydrolysis to yield the carboxylic acid.
Step 1: Synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq.) dropwise at room temperature. Stir the resulting solution for 30 minutes.
-
Azide Addition: Add benzyl azide (1.0 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ethyl ester.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate from Step 1 in a mixture of ethanol and an aqueous solution of a base (e.g., 2 M sodium hydroxide).
-
Reaction Conditions: Heat the mixture to reflux and stir for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for 1,2,3-Triazole Synthesis via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the gold standard for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3] This reaction's reliability, specificity, and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][4] The resulting triazole ring is not merely a passive linker but can actively participate in hydrogen bonding and dipole interactions with biological targets.[1][5]
This document provides detailed protocols for the CuAAC reaction, quantitative data for reaction optimization, and visual guides to the experimental workflow and underlying chemical principles.
Core Principles of CuAAC Click Chemistry
The CuAAC reaction is a highly efficient 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[3][] While the uncatalyzed reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, the copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and exclusively yields the 1,4-disubstituted product.[3][7] The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[3][8]
Experimental Protocols
Below are generalized protocols for performing the CuAAC reaction in solution and on a solid support. These should be optimized for specific substrates.
Protocol 1: Solution-Phase Synthesis of 1,2,3-Triazoles
This protocol provides a general guideline for a standard CuAAC reaction.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water, DCM, DMSO, DMF)[9]
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne (1.0 equivalent) and the azide (1.0 equivalent) in the chosen solvent.[3]
-
Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate (0.1 equivalents) as a solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 equivalents) as a solution in water.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.[3] Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
The crude product can be purified by column chromatography on silica gel.[3]
-
Protocol 2: Solid-Phase Synthesis of 1,2,3-Triazoles
This protocol is suitable for applications in combinatorial chemistry and peptide synthesis where one of the reactants is attached to a solid support (resin).
Materials:
-
Resin-bound alkyne or azide
-
Azide or alkyne in solution
-
Copper catalyst (e.g., CuI, CuSO₄/sodium ascorbate)
-
Base (optional, e.g., DIPEA)
-
Reaction solvent (e.g., DCM, DMF)
Procedure:
-
Resin Swelling: Swell the resin in the chosen reaction solvent.
-
Reagent Addition: To the swollen resin, add the alkyne or azide in solution, the copper catalyst, and the base if required.[3]
-
Reaction Incubation: Agitate the mixture at room temperature for 4-16 hours.[3]
-
Monitoring: Monitor the reaction's completion using a qualitative test (e.g., Kaiser test for free amines if applicable) or by cleaving a small sample of the resin and analyzing the product by LC-MS.[3]
-
Washing: Once the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by other solvents like dichloromethane (DCM) and methanol to remove excess reagents and byproducts.[3]
-
Drying: Dry the resin under vacuum.[3]
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by the choice of catalyst, solvent, and temperature. The following tables summarize typical reaction conditions and outcomes.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cu(I) (in situ from Cu(0) and Cu(II)) | t-BuOH/H₂O (1:1) | 75-125 (Microwave) | 10 min | 83-88 | [9] |
| Cu/C (heterogeneous) | Dichloromethane (DCM) | 110 | ~2 min (Flow) | 99.8 | [10] |
| CuI | Water | Room Temp | 6 h | High | [11] |
| CuSO₄/Sodium Ascorbate | Water | Room Temp | 1-2 h | Near Quantitative | [12] |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp | 5 min | 90-95 | [13] |
Table 1: Comparison of different catalytic systems and their performance in 1,2,3-triazole synthesis.
| Alkyne | Azide | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | 0.5 | Neat, RT, 5 min | Quantitative | [13] |
| 1-Ethynyl-4-methylbenzene | Benzyl Azide | 0.5 | Neat, RT, 5 min | Quantitative | [13] |
| Phenylacetylene | Phenyl Azide | 1.0 (Cu/C) | DCM, 110°C, Flow | 99.8 | [10] |
| Propargyl Bromide | Various Alkyl Halides + NaN₃ | 5 (Cu(I) complex) | Water, 60°C, Ultrasonic | up to 93 | [14] |
Table 2: Examples of substrate scope and yields under optimized conditions.
Visualizing the Process
Diagrams can aid in understanding the workflow and the underlying chemical transformation.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. On-DNA-1,2,3-Triazole Formation via Click Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. broadpharm.com [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antifungal Studies of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazole derivatives are a significant class of heterocyclic compounds extensively studied for their broad spectrum of biological activities, including antifungal properties. The 1,2,3-triazole scaffold, in particular, serves as a crucial pharmacophore in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the investigation of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in antifungal research. The methodologies and data presented are based on established practices for evaluating triazole-based compounds and should be adapted and validated for this specific molecule.
Mechanism of Action: Triazole Antifungals
The primary mechanism of action for most antifungal triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.
By binding to the heme iron atom in the active site of CYP51, this compound is hypothesized to disrupt the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which ultimately compromises the fungal cell membrane, leading to growth inhibition and cell death.
A secondary mechanism of action for some triazoles involves the induction of negative feedback on HMG-CoA reductase, further downregulating the ergosterol biosynthesis pathway.[3]
Caption: Antifungal mechanism of triazoles via CYP51 inhibition.
Data Presentation: In Vitro Antifungal Activity
While specific antifungal activity data for this compound is not yet publicly available, the following tables represent typical data obtained for structurally related triazole compounds against common fungal pathogens. These tables are provided for illustrative purposes to guide data presentation in future studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Triazole Derivatives
| Fungal Strain | Representative Triazole A (µg/mL) | Representative Triazole B (µg/mL) | Fluconazole (µg/mL) |
| Candida albicans ATCC 90028 | 8 | 16 | 4 |
| Candida glabrata ATCC 90030 | 16 | 32 | 16 |
| Candida krusei ATCC 6258 | >64 | 64 | >64 |
| Aspergillus fumigatus ATCC 204305 | 4 | 8 | >64 |
| Cryptococcus neoformans ATCC 90112 | 2 | 4 | 8 |
Table 2: Zone of Inhibition for Representative Triazole Derivatives (Disk Diffusion Assay)
| Fungal Strain | Representative Triazole A (mm) | Representative Triazole B (mm) | Fluconazole (mm) |
| Candida albicans ATCC 90028 | 18 | 15 | 20 |
| Candida parapsilosis ATCC 22019 | 20 | 17 | 22 |
| Aspergillus niger ATCC 16404 | 14 | 11 | - |
Experimental Protocols
The following are detailed protocols for the synthesis and antifungal evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 1,2,3-triazole-4-carboxylic acids.
Materials:
-
Benzyl azide
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol with cooling to prepare a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate dropwise at 0°C. Stir the mixture for 30 minutes.
-
Addition of Benzyl Azide: Add benzyl azide to the reaction mixture and allow it to warm to room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion, cool the reaction mixture to room temperature and carefully add aqueous hydrochloric acid to hydrolyze the ester and precipitate the carboxylic acid.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for the target compound.
Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts and M38-A2 for filamentous fungi).
Materials:
-
This compound
-
Fluconazole (or other appropriate control antifungal)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compound and control antifungal in DMSO to prepare a stock solution of high concentration (e.g., 1280 µg/mL).
-
Drug Dilution: Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium directly in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). For filamentous fungi, collect spores and adjust the concentration. Dilute the final inoculum in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50% for azoles) of fungal growth compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Protocol 3: Agar Well Diffusion Assay
This method provides a qualitative assessment of antifungal activity.
Materials:
-
This compound
-
Control antifungal drug
-
Fungal strains
-
Muller-Hinton agar or Sabouraud Dextrose Agar
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Plate Preparation: Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized fungal inoculum as described in the broth microdilution protocol. Spread the inoculum evenly over the surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create wells of a defined diameter (e.g., 6 mm) in the agar.
-
Compound Addition: Prepare solutions of the test compound and control drug at a known concentration (e.g., 100 µg/mL in DMSO). Add a fixed volume (e.g., 50 µL) of each solution into separate wells. Add the solvent (DMSO) to one well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.
Caption: Workflow for in vitro antifungal assays.
Disclaimer
The quantitative data presented in this document is illustrative and derived from studies on structurally related triazole compounds. It is not specific to this compound. Researchers should perform their own experiments to determine the specific antifungal activity and optimal protocols for this compound. The provided protocols are standard methodologies and may require optimization for specific fungal strains or experimental conditions.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for performing 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered heterocycles.[1][2] These reactions are characterized by their high degree of regio- and stereoselectivity, making them invaluable tools in organic synthesis and drug development.[1] This guide covers the general experimental setup, detailed protocols for common reaction types, and data on the influence of catalysts and reaction conditions.
Introduction to 1,3-Dipolar Cycloadditions
A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile, resulting in the formation of a five-membered ring.[1] This reaction is a type of concerted pericyclic reaction, proceeding through a six-electron transition state.[3] The versatility of this reaction lies in the wide variety of 1,3-dipoles and dipolarophiles that can be employed, allowing for the synthesis of a diverse range of heterocyclic compounds.[2]
Common 1,3-Dipoles Include:
Common Dipolarophiles Include:
The regioselectivity and stereospecificity of the reaction are key features, often predictable by frontier molecular orbital (FMO) theory.[1][9] The reaction generally proceeds with retention of configuration for both the 1,3-dipole and the dipolarophile.[1]
General Experimental Setup and Workflow
The experimental setup for a 1,3-dipolar cycloaddition is typically straightforward and can be adapted based on the specific reactants and conditions. A general workflow is illustrated below.
Experimental Protocols
Below are detailed protocols for common types of 1,3-dipolar cycloaddition reactions.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the widely used "click chemistry" reaction to form a 1,2,3-triazole.
Materials:
-
Terminal alkyne (1.0 mmol)
-
Organic azide (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent: t-BuOH/H₂O (3:1 v/v), 4 mL
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 mmol), organic azide (1.0 mmol), and the t-BuOH/H₂O solvent mixture (4 mL).
-
Stir the mixture to ensure homogeneity.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (0.5 mL).
-
Add the aqueous solution of copper(II) sulfate pentahydrate (0.05 mmol in 0.5 mL water) to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nitrone-Alkene Cycloaddition
This protocol outlines the synthesis of isoxazolidines from a nitrone and an alkene.
Materials:
-
Nitrone (1.0 mmol)
-
Alkene (1.2 mmol)
-
Solvent: Dichloromethane (CH₂Cl₂), 10 mL
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (optional, depending on substrate stability)
Procedure:
-
Dissolve the nitrone (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the alkene (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature. For less reactive substrates, heating may be required.
-
Monitor the reaction by TLC until the starting nitrone is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the isoxazolidine product.
Protocol 3: In Situ Generation of Azomethine Ylide for Cycloaddition
This protocol describes a three-component reaction for the synthesis of spiro-pyrrolidine-oxindoles.[10]
Materials:
-
Isatin derivative (1.0 mmol)
-
L-phenylalanine (1.0 mmol)
-
(E)-2-oxoindolino-3-ylidene acetophenone (1.0 mmol)
-
Ionic liquid: [bmim][BF₄] (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Combine the isatin derivative (1.0 mmol), L-phenylalanine (1.0 mmol), and the (E)-2-oxoindolino-3-ylidene acetophenone (1.0 mmol) in a round-bottom flask.
-
Add the ionic liquid [bmim][BF₄] (3 mL) to the flask.
-
Stir the mixture at room temperature. The azomethine ylide is generated in situ from the decarboxylative condensation of the isatin and L-phenylalanine.[2]
-
Monitor the reaction by TLC.
-
After completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with water to remove the ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Influence of Catalysts and Solvents
The choice of catalyst and solvent can significantly impact the yield and reaction time of 1,3-dipolar cycloadditions.
Table 1: Effect of Catalyst on the Synthesis of 1,4-disubstituted 1,2,3-triazoles[11]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu@N-C (10 mg) | t-BuOH/H₂O (3:1) | 80 | 12 | 98 |
| 2 | Cu@N-C (5 mg) | t-BuOH/H₂O (3:1) | 80 | 12 | 92 |
| 3 | CuSO₄ (5), NaAsc (10) | t-BuOH/H₂O (3:1) | 80 | 12 | 85 |
Reaction conditions: Phenylacetylene (0.5 mmol), Benzyl azide (0.6 mmol), Sodium azide (0.6 mmol), Solvent (2 mL).
Table 2: Solvent-Free vs. Solvent-Based Nitrone Cycloaddition[9]
| Entry | Nitrone | Dipolarophile | Conditions | Time | Yield (%) |
| 1 | C-phenyl-N-methyl nitrone | Levoglucosenone | CH₂Cl₂ (solvent), rt | 8 h | 75 |
| 2 | C-phenyl-N-methyl nitrone | Levoglucosenone | Solvent-free, rt | 2 h | 78 |
| 3 | C-phenyl-N-methyl nitrone | Levoglucosenone | Solvent-free, 60 °C | 30 min | 81 |
Signaling Pathways and Logical Relationships
The catalytic cycle of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) illustrates the role of the metal in activating the reactants.
Conclusion
1,3-dipolar cycloaddition reactions are a cornerstone of modern heterocyclic chemistry. The protocols and data presented here provide a foundation for researchers to successfully implement these reactions in their synthetic endeavors. The versatility in the choice of reactants, coupled with the ability to tune reaction conditions through catalysis and solvent selection, ensures the continued importance of this reaction class in the development of novel molecules for various applications, including pharmaceuticals.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 1,3 dipolar cycloaddition Reactions | PPTX [slideshare.net]
- 4. 1,3-dipole - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmacy180.com [pharmacy180.com]
- 8. iris.unito.it [iris.unito.it]
- 9. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics | MDPI [mdpi.com]
- 10. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1,2,3-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of 1,2,3-triazole derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. The following sections detail common purification techniques, provide step-by-step experimental protocols, and offer guidance on the characterization of purified products.
Introduction to Purification Strategies
The purification of 1,2,3-triazole derivatives is a critical step following their synthesis, most commonly via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". The choice of purification method depends on the physical properties of the triazole (e.g., crystallinity, polarity), the nature of the impurities, and the desired final purity and scale of the product. Common impurities include unreacted starting materials (azides and alkynes), copper catalyst residues, and byproducts from side reactions.
The most frequently employed purification techniques for 1,2,3-triazole derivatives are:
-
Flash Column Chromatography: A versatile and widely used method for separating compounds based on polarity.
-
Recrystallization: An effective technique for purifying crystalline solids.
-
Solvent Extraction and Washing: Often used as a preliminary purification step to remove catalyst and water-soluble impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique suitable for purifying complex mixtures, separating isomers, or achieving very high purity.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method can significantly impact the yield and purity of the final 1,2,3-triazole derivative. The following table provides a comparative overview of the effectiveness of different purification techniques for a model 1,4-disubstituted 1,2,3-triazole.
| Purification Method | Typical Recovery Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | 60-95% | >95% | Widely applicable to a range of polarities; good for removing various impurities. | Can be time-consuming and requires significant solvent volumes; potential for product loss on the column. |
| Recrystallization | 50-90% | >99% | Can yield highly pure crystalline products; cost-effective and scalable. | Only applicable to solid compounds that crystallize well; choice of solvent is critical and can be challenging.[1] |
| Solvent Extraction & Washing | >90% (as a work-up step) | Variable (removes specific impurities) | Simple, fast, and effective for removing catalyst and water-soluble byproducts. | Not a standalone purification method for achieving high purity. |
| Preparative HPLC | 70-95% | >99% | Excellent for separating close-eluting impurities and isomers; high-resolution.[2] | Expensive equipment and solvents; limited by column capacity for large-scale purification. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of a 1,2,3-triazole derivative using silica gel column chromatography.
Materials:
-
Crude 1,2,3-triazole derivative
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Glass column, collection tubes, and rotary evaporator
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for separation by performing TLC on the crude product. A good solvent system will show a clear separation between the desired product spot and impurities, with an Rf value for the product of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a high hexane/ethyl acetate ratio).
-
Pour the slurry into the column and allow it to pack uniformly, draining the excess solvent until the solvent level is just above the silica bed. Ensure there are no air bubbles or cracks in the packing.
-
-
Sample Loading:
-
Dissolve the crude triazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.
-
-
Elution:
-
Begin elution with the least polar solvent system determined by TLC.
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.[3]
-
-
Fraction Collection:
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).
-
Monitor the composition of the fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 1,2,3-triazole derivative.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid 1,2,3-triazole derivatives that have a tendency to form crystals.
Materials:
-
Crude 1,2,3-triazole derivative
-
A suitable recrystallization solvent or solvent pair (e.g., ethanol, methanol, ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the triazole derivative well at elevated temperatures but poorly at room temperature.[4] Test small amounts of the crude product in various solvents to find the most suitable one.
-
Dissolution: Place the crude triazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, the cooling process should be gradual. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 3: Purification by Preparative HPLC
This protocol is intended for the high-purity isolation of 1,2,3-triazole derivatives, particularly for separating isomers or closely related impurities.
Materials:
-
Crude or partially purified 1,2,3-triazole derivative
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Acid modifier (e.g., formic acid or trifluoroacetic acid)
-
Preparative HPLC system with a suitable column (e.g., C18) and fraction collector
Procedure:
-
Method Development:
-
Develop an analytical HPLC method to achieve good separation of the target triazole from impurities. A reversed-phase C18 column is a common starting point.[5]
-
The mobile phase typically consists of a gradient of acetonitrile and water, often with 0.1% formic acid added to both solvents to improve peak shape.[2][3]
-
-
Sample Preparation:
-
Dissolve the triazole sample in a solvent that is compatible with the initial mobile phase conditions. The sample should be filtered through a 0.45 µm syringe filter before injection.
-
-
Scale-Up to Preparative HPLC:
-
Based on the analytical method, scale up the injection volume and flow rate for the preparative column.
-
The gradient profile may need to be adjusted to maintain resolution with the larger sample load.
-
-
Fraction Collection:
-
Set the fraction collector to collect peaks based on retention time or UV detector signal.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the HPLC solvents, often by lyophilization (freeze-drying) if the solvents are volatile and the product is not, to obtain the purified 1,2,3-triazole derivative.[2]
-
Characterization of Purified 1,2,3-Triazole Derivatives
After purification, it is essential to confirm the identity and assess the purity of the 1,2,3-triazole derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the triazole. For 1,4-disubstituted 1,2,3-triazoles, a characteristic singlet for the C5-H of the triazole ring is typically observed in the ¹H NMR spectrum.[5]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, further confirming its identity.
-
Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on the purified sample can be used to determine its purity level.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of 1,2,3-triazole derivatives.
Caption: Decision-making workflow for selecting a suitable purification technique for 1,2,3-triazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00168F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. cms.mz-at.de [cms.mz-at.de]
- 5. benchchem.com [benchchem.com]
The Synthesis of 1,4-Disubstituted-1,2,3-Triazoles: A Detailed Protocol for Researchers
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the 1,2,3-triazole core is a privileged scaffold due to its remarkable stability, synthetic accessibility, and profound impact on medicinal chemistry, chemical biology, and materials science. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted-1,2,3-triazoles.[1][2] This document provides a detailed protocol for the CuAAC reaction, a comparative overview of alternative catalytic systems, and quantitative data to guide reaction optimization.
Introduction
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a powerful transformation for the synthesis of 1,2,3-triazoles. However, the thermal reaction often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers.[1] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and, crucially, directs the reaction to exclusively yield the 1,4-disubstituted-1,2,3-triazole product.[1][3] This high degree of reliability and specificity has made CuAAC an indispensable tool for molecular construction.[1] In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method to access the 1,5-disubstituted regioisomers.[4][5]
Core Synthesis Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The general scheme for the CuAAC reaction involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to afford the 1,4-disubstituted-1,2,3-triazole.
Caption: General workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Synthesis of a 1,4-Disubstituted-1,2,3-Triazole
This protocol provides a general guideline for a typical small-scale CuAAC reaction. Optimization of stoichiometry, solvent, temperature, and ligand may be necessary for specific substrates.[6]
Materials:
-
Terminal alkyne (1.0 eq)
-
Organic azide (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)
-
Sodium L-ascorbate (0.1 - 0.2 eq)
-
Optional: Copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (typically in a 1:2 to 1:5 molar ratio with CuSO₄)[8][9]
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent.[1]
-
Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate (0.1 eq) as a solution in water, followed by the addition of CuSO₄·5H₂O (0.01-0.05 eq) as a solution in water.[1] If a ligand is used, it is recommended to pre-mix the CuSO₄ and the ligand before adding to the reaction mixture.[6] A common order of addition is to prepare a premixed solution of the Cu(II) salt and the stabilizing ligand, add this to the solution of the azide and alkyne, and then initiate the reaction by adding the sodium ascorbate.[6][10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] For sluggish reactions, gentle heating to 40-50°C can be applied.[6]
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst is critical for achieving the desired regioselectivity in triazole synthesis. The following table summarizes the key differences between the copper-catalyzed and ruthenium-catalyzed cycloaddition reactions.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Product | Exclusively 1,4-disubstituted-1,2,3-triazoles[1][4] | Predominantly 1,5-disubstituted-1,2,3-triazoles[4][5] |
| Alkyne Substrates | Terminal alkynes only[5] | Tolerates both terminal and internal alkynes[5][11] |
| Catalyst | Typically Cu(I) salts (e.g., CuI, CuSO₄/reductant)[8] | Typically Ru(II) complexes (e.g., CpRuCl(PPh₃)₂, [CpRuCl]₄)[11][12] |
| Reaction Conditions | Mild, often at room temperature in aqueous or organic solvents[1][3] | Can be performed at room temperature, but sometimes requires heating[12][13] |
| Mechanism | Proceeds through a copper-acetylide intermediate[4] | Involves the formation of a ruthenacycle intermediate[4][11] |
Signaling Pathway and Logical Relationships
The catalytic cycle of the CuAAC reaction illustrates the key steps involved in the formation of the 1,4-disubstituted triazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. axispharm.com [axispharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical methodologies for the characterization and quantification of triazole compounds, a critical class of molecules in pharmaceuticals and agriculture. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented to guide researchers in their analytical workflows.
Chromatographic Analysis of Triazole Compounds
Chromatographic techniques are fundamental for the separation, identification, and quantification of triazole compounds from various matrices, including pharmaceutical formulations, biological fluids, and environmental samples.[1][2] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique due to its high resolution and sensitivity.[2] For enhanced selectivity and lower detection limits, HPLC is often coupled with mass spectrometry (LC-MS/MS).[3][4]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and cost-effective method for the routine analysis of triazole antifungals.[1] The choice between reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) depends on the polarity of the triazole derivatives being analyzed.[2]
Table 1: HPLC Methods for the Quantification of Triazole Antifungals
| Analyte(s) | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Limit of Quantification (LOQ) (mg/L) | Reference |
| Itraconazole, Voriconazole, Posaconazole | C18 | Acetonitrile / Water (Isocratic) | Not Specified | ~260 | 0.25 - 0.5 | [5] |
| Voriconazole, Posaconazole | C18 Reverse Phase | 35% Water, 15% Methanol, 50% Acetonitrile | Not Specified | 250 | 0.05 - 0.10 | |
| Paclobutrazol, Uniconazole | Not Specified | Acetonitrile / Water | Not Specified | Not Specified | 0.1 - 1 (mg/L) | [6] |
| SYN-2869 and its analogs | Symmetry C18 | Acetonitrile / Water (Gradient) | 1 | Not Specified | 0.5 (µg/mL) | [7] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the analysis of triazoles, especially in complex biological matrices.[3][4] This technique is the gold standard for therapeutic drug monitoring (TDM) of triazole antifungals.[8][9]
Table 2: LC-MS/MS Methods for the Quantification of Triazole Compounds
| Analyte(s) | Sample Matrix | Sample Preparation | LC Column | Ionization Mode | Limit of Quantification (LOQ) | Reference |
| Triazole derivative metabolites | Soil and plant extracts | Not Specified | Aquasil C18 | ESI (+) | 0.01 mg/kg | [3] |
| Five triazole antifungals | Plasma | None (Paper Spray) | Not Applicable | ESI (+) | 0.1 - 0.5 µg/mL | [8] |
| 14 parent triazole fungicides and 8 metabolites | Apples, peaches, flour, water | Solid-Phase Extraction (SPE) | Not Specified | ESI (+) | 25-50 ppb (food), 0.50 ppb (water) | [10] |
| Nine triazole fungicides | Fruits and vegetables | QuEChers | Not Specified | APCI (+) | 0.01 mg/kg | [11] |
| Albaconazole enantiomers | Active Pharmaceutical Ingredients | Not Specified | Chiralpak IG-3 | ESI (+) | Not Specified | [12] |
Spectroscopic Analysis of Triazole Compounds
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of triazole compounds. NMR spectroscopy provides detailed information about the molecular structure, while mass spectrometry reveals the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are primary tools for the structural characterization of newly synthesized triazole derivatives.[13][14] The chemical shift of the triazole ring proton (typically between 7.5 and 8.8 ppm in ¹H NMR) is a key diagnostic signal for confirming the formation of the 1,2,3-triazole ring.[15] Two-dimensional NMR techniques, such as HMBC, are essential for the unambiguous assignment of signals, especially in complex or isomeric structures.[14]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for both the structural elucidation and quantification of triazole compounds.[16] The choice of ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depends on the polarity and thermal stability of the analyte.[16] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further aiding in its identification.[17] The fragmentation patterns observed in MS/MS experiments are crucial for structural confirmation and for developing selective quantitative methods.[18]
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Triazole Antifungals in Human Serum
This protocol is adapted from a method for the simultaneous quantification of common triazole antifungals.[5]
1. Sample Preparation: a. To a microcentrifuge tube, add 100 µL of serum. b. Add 200 µL of cold acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase. g. Inject a portion of the reconstituted sample into the HPLC system.
2. HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization depending on the specific triazoles.[2]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 260 nm.[2]
- Injection Volume: 20 µL.
3. Calibration: a. Prepare a series of calibration standards by spiking drug-free serum with known concentrations of the triazole antifungals. b. Process the calibration standards using the same sample preparation procedure as the unknown samples. c. Construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: LC-MS/MS Analysis of Triazole Fungicides in Fruit Samples
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[11]
1. Sample Preparation (QuEChERS): a. Homogenize 10 g of the fruit sample. b. Place the homogenized sample into a 50 mL centrifuge tube. c. Add 10 mL of ethyl acetate. d. Add anhydrous magnesium sulfate and sodium chloride. e. Shake vigorously for 1 minute. f. Centrifuge at 4,000 rpm for 5 minutes. g. Take an aliquot of the upper ethyl acetate layer and transfer it to a microcentrifuge tube containing primary secondary amine (PSA) sorbent and magnesium sulfate for dispersive solid-phase extraction (d-SPE) cleanup. h. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes. i. Transfer the supernatant to a clean vial, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC Column: C18 column suitable for pesticide analysis.
- Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid or ammonium formate to enhance ionization.
- Flow Rate: 0.3 - 0.5 mL/min.
- Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[11][16]
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions: Specific precursor-to-product ion transitions for each target triazole fungicide must be optimized.
Protocol 3: ¹H NMR for Confirmation of Triazole Synthesis
This protocol provides a general workflow for using ¹H NMR to verify the formation of a 1,2,3-triazole via a click reaction.[15]
1. Sample Preparation: a. At the completion of the reaction, take a small aliquot (a few drops) of the reaction mixture. b. Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube to a final volume of approximately 0.6 mL.
2. NMR Data Acquisition: a. Acquire a ¹H NMR spectrum of the sample. b. It is also recommended to acquire ¹H NMR spectra of the starting azide and alkyne for comparison.
3. Data Analysis: a. Look for the appearance of a new singlet in the region of 7.5 - 8.8 ppm, which is characteristic of the C5-proton of the 1,4-disubstituted 1,2,3-triazole ring.[15] b. Confirm the disappearance or significant reduction of the signals corresponding to the protons of the starting materials (e.g., the acetylenic proton of a terminal alkyne, typically around 2-3 ppm).[15] c. Observe the shifts in the signals of the protons on the substituent groups attached to the newly formed triazole ring.
Visualizations
Caption: A generalized workflow for the analytical characterization of triazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sciex.com [sciex.com]
- 4. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 5. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scioninstruments.com [scioninstruments.com]
- 7. High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. scispace.com [scispace.com]
- 12. japsonline.com [japsonline.com]
- 13. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 14. Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a versatile heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The triazole core is a well-recognized pharmacophore, known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable scaffold in the design of bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis of this key building block and its subsequent derivatization into amides and esters, which are common functionalities in drug candidates and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [2] |
| Molecular Weight | 217.23 g/mol | [2] |
| Appearance | White Powder | commercial supplier |
| Purity | ≥95% | commercial supplier |
| Melting Point | Not explicitly stated | |
| Solubility | Soluble in polar organic solvents | General knowledge |
Synthesis of this compound
The synthesis of the title compound is typically achieved through a cyclocondensation reaction between benzyl azide and a β-ketoester, such as ethyl acetoacetate.[3] This method, originally reported by El Khadem et al. in 1968, provides a reliable route to the desired triazole carboxylic acid.[2][4]
Experimental Protocol: Synthesis via Cyclocondensation
This protocol is based on the established literature procedure.[3]
Materials:
-
Benzyl azide
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add ethyl acetoacetate dropwise at room temperature with stirring.
-
After the addition is complete, add benzyl azide to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.
-
Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Expected Yield: 70-80%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Organic Synthesis: A Building Block for Amides and Esters
The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide range of derivatives. Amide and ester derivatives are of particular interest due to their prevalence in biologically active molecules.
Amide Bond Formation
Amide coupling reactions are fundamental in peptide synthesis and the preparation of numerous pharmaceuticals. The use of modern coupling reagents allows for the efficient formation of amide bonds under mild conditions.
This protocol describes a general procedure for the synthesis of N-substituted amides from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[5][6]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Add HATU (1.2 eq) to the mixture and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Quantitative Data for Amide Synthesis:
| Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| Various amines | Not specified | Not specified | Not specified | Satisfactory to excellent | [3] |
| Aniline | HATU | DIPEA | DMF | ~85-95 (typical) | [1][6] |
| Benzylamine | HATU | DIPEA | DMF | ~85-95 (typical) | [1][6] |
Ester Formation
Esterification is another important transformation of carboxylic acids, leading to compounds with applications in fragrances, polymers, and as prodrugs in pharmaceuticals.
This protocol outlines the synthesis of the methyl ester of this compound via Fischer esterification.[7][8]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary to yield the methyl ester.
Quantitative Data for Ester Synthesis:
| Alcohol | Catalyst | Method | Yield (%) | Reference |
| Methanol | H₂SO₄ | Fischer Esterification | ~90 (typical) | [7][8] |
| Ethanol | H₂SO₄ | Fischer Esterification | ~90 (typical) | [9] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis and derivatization of this compound.
Caption: Synthetic workflow for the preparation of the title compound.
Caption: Derivatization pathways for the title compound.
Conclusion
This compound is a valuable and readily accessible building block for the synthesis of a diverse range of amide and ester derivatives. The protocols outlined in this document provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents and functional materials. The straightforward derivatization of the carboxylic acid moiety, coupled with the inherent stability and favorable biological properties of the triazole core, ensures its continued importance in modern organic synthesis.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. US5302748A - Esterification process - Google Patents [patents.google.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assay of 1,2,3-Triazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Triazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for a wide array of pharmacological activities, including anticancer properties.[1] The incorporation of a carboxylic acid moiety into the 1,2,3-triazole scaffold can modulate the compound's physicochemical properties, potentially enhancing its solubility, cell permeability, and interaction with biological targets. This document provides detailed protocols for assessing the in vitro cytotoxicity of 1,2,3-triazole carboxylic acids against various cancer cell lines using the MTT assay, along with a summary of reported activity and insights into their potential mechanisms of action.
Data Presentation: Cytotoxicity of 1,2,3-Triazole Derivatives
The cytotoxic potential of 1,2,3-triazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the cytotoxic activity of selected 1,2,3-triazole derivatives against various human cancer cell lines. While specific IC50 values for a broad range of 1,2,3-triazole carboxylic acids are not extensively consolidated in single reports, the data presented includes closely related derivatives to illustrate the therapeutic potential of this compound class.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-Amino Acid Conjugates | Compound 6 | MCF-7 (Breast) | <10 | [2] |
| HepG2 (Liver) | <10 | [2] | ||
| Compound 7 | MCF-7 (Breast) | <10 | [2] | |
| HepG2 (Liver) | <10 | [2] | ||
| 1,2,3-Triazole-Chalcone Hybrids | Compound 4d | RPMI-8226 (Leukemia) | <1 | [3] |
| SR (Leukemia) | <1 | [3] | ||
| M14 (Melanoma) | <1 | [3] | ||
| K-562 (Leukemia) | <1 | [3] | ||
| MCF-7 (Breast) | <1 | [3] | ||
| 1,2,3-Triazole linked 2-phenyl benzoxazole | Compound 13j & 13h | Not Specified | Not Specified | [4] |
| 1,2,3-Triazole-Coumarin Hybrids | LaSOM 186 | MCF-7 (Breast) | 2.66 | [5] |
| LaSOM 190 | MCF-7 (Breast) | >2.66, <10.08 | [5] | |
| LaSOM 185 | MCF-7 (Breast) | >2.66, <10.08 | [5] | |
| LaSOM 180 | MCF-7 (Breast) | >2.66, <10.08 | [5] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[7] The amount of formazan produced is directly proportional to the number of viable cells.[6]
MTT Assay Protocol for 1,2,3-Triazole Carboxylic Acids
1. Materials and Reagents:
-
1,2,3-Triazole carboxylic acid derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Preparation of Test Compounds:
-
Prepare a stock solution of each 1,2,3-triazole carboxylic acid derivative at a high concentration (e.g., 10-50 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.
3. Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
4. Compound Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the 1,2,3-triazole carboxylic acid derivatives to the respective wells.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest concentration of the test compound.
-
Include a "medium only" or "untreated" control group containing cells and fresh medium without any test compound.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
5. MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
6. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assessment of 1,2,3-triazole carboxylic acids.
Potential Signaling Pathway
Many 1,2,3-triazole derivatives exert their anticancer effects by inducing apoptosis, often through the mitochondrial pathway.[3]
Caption: Proposed mitochondrial pathway of apoptosis induced by 1,2,3-triazole derivatives.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,3-Triazole-Chalcone hybrids: Synthesis, in vitro cytotoxic activity and mechanistic investigation of apoptosis induction in multiple myeloma RPMI-8226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Application of Triazole Derivatives in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of triazole derivatives in drug discovery, focusing on their therapeutic potential as antifungal, anticancer, antiviral, and antibacterial agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with quantitative data and visualizations of key signaling pathways.
Antifungal Applications of Triazole Derivatives
Triazole derivatives are a cornerstone of antifungal therapy.[1] They function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][2] This disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.[3]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by triazole antifungal agents.
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungals.
Quantitative Data: Antifungal Activity of Triazole Derivatives
The following table summarizes the in vitro antifungal activity of representative triazole derivatives against various fungal pathogens.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 1.0 | [1] |
| Itraconazole | Aspergillus spp. | Varies | [1] |
| Voriconazole | Candida krusei | Active | [1] |
| Voriconazole | Fusarium spp. | Active | [1] |
| Compound 8d | Candida albicans | - | [4] |
| Alkyne-linked triazole | Cryptococcus spp. | 0.0156 - 2.0 | [5] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[6]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a triazole derivative against a fungal strain.
Materials:
-
Test triazole compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium, buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum (adjusted to 1-5 x 10³ CFU/mL)
-
Fluconazole (as a reference drug)
-
Incubator (35°C)
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Dissolve the triazole compound in DMSO to create a stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in RPMI 1640 medium directly in the 96-well plates. The final concentrations should typically range from 0.03 to 128 µg/mL.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Controls: Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., approximately 80% reduction) compared to the growth control.[7] This can be assessed visually or by using a microplate reader.
Anticancer Applications of Triazole Derivatives
Triazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action.[8] These include the inhibition of crucial enzymes like kinases and tubulin polymerization, as well as the induction of apoptosis.[9][10]
Signaling Pathway: Kinase Inhibition
Many triazole derivatives function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer. The following diagram provides a simplified representation of a kinase signaling cascade and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bcc.bas.bg [bcc.bas.bg]
Troubleshooting & Optimization
Technical Support Center: Optimizing Triazole Synthesis via CuAAC
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry" for synthesizing 1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for efficient and high-yielding triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A1: The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1][2][3] This reaction is known for its reliability, mild reaction conditions, and broad substrate scope, making it a powerful tool in various fields, including drug discovery and materials science.[3][4]
Q2: Why is my CuAAC reaction failing or giving a low yield?
A2: Low yields in CuAAC reactions are common and can often be attributed to several factors:
-
Oxidation of the Copper(I) Catalyst: The active catalyst is the Cu(I) ion, which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[5][6]
-
Insufficient Ligand: A stabilizing ligand is often crucial to protect the Cu(I) catalyst from oxidation and aggregation.[5][7]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield by affecting the solubility of reactants and the stability of the catalyst.[1][8]
-
Side Reactions: The most common side reaction is the homodimerization of the terminal alkyne, which consumes the starting material.[6]
Q3: How can I prevent the oxidation of the Cu(I) catalyst?
A3: Several strategies can be employed to maintain the copper catalyst in its active Cu(I) state:
-
Use a Reducing Agent: Sodium ascorbate is the most common and effective reducing agent used to reduce any in situ formed Cu(II) back to Cu(I).[1][2][9]
-
Employ a Stabilizing Ligand: Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can chelate the Cu(I) ion, protecting it from oxidation.[5][7][10] THPTA is particularly well-suited for aqueous reactions due to its high water solubility.[5][10]
-
Degas Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas like argon or nitrogen can minimize catalyst oxidation.[10]
-
Work Under an Inert Atmosphere: For particularly sensitive substrates or to maximize yield, conducting the reaction in a glovebox under an inert atmosphere is recommended.[10]
Q4: What is the optimal order of addition for the reagents in a CuAAC reaction?
A4: The order of reagent addition is critical for a successful reaction. A widely recommended procedure is as follows:
-
Prepare a premixed solution of the copper source (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[10] This allows the copper-ligand complex to form.
-
Add this premixed catalyst solution to the mixture of your azide and alkyne substrates.[10]
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[9][10]
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before it can be complexed by the ligand, which could lead to the precipitation of insoluble copper species.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Oxidation of Cu(I) catalyst to inactive Cu(II). | Add a fresh solution of a reducing agent like sodium ascorbate.[1][2] Ensure solvents are degassed.[10] Use a stabilizing ligand such as THPTA or TBTA.[5][7] |
| Poor solubility of reactants. | Select a different solvent or use a co-solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O).[1][10] | |
| Inactive catalyst source. | Use a reliable source of Cu(I) or generate it in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent.[1] | |
| Presence of Side Products | Homodimerization of the alkyne (Glaser coupling). | Ensure an oxygen-free environment by using degassed solvents and an inert atmosphere.[11] A slight excess of the reducing agent can also help prevent this side reaction.[2] |
| Formation of bis-triazole or other unexpected adducts. | This may be temperature-dependent. Try running the reaction at a lower temperature.[12] | |
| Reaction is Sluggish | Sterically hindered substrates. | Gentle heating (e.g., 40-60°C) can increase the reaction rate.[10][12][13] |
| Low catalyst concentration. | Increase the catalyst loading, but be mindful that excess copper can promote side reactions.[14] | |
| Inhibitory effect of certain solvents or additives. | Avoid using acetonitrile as a solvent due to its strong coordination with Cu(I).[1] Tris buffer should also be avoided as it can be an inhibitory ligand.[9] |
Data Presentation: Optimizing Reaction Parameters
Table 1: Comparison of Common Ligands for CuAAC Reactions
| Ligand | Key Properties | Recommended Application |
| TBTA (Tris(benzyltriazolylmethyl)amine) | High reaction kinetics, but low water solubility and higher cytotoxicity.[7] | Organic synthesis.[7] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | High water solubility, moderate reaction kinetics, and lower cytotoxicity.[5][7] | Aqueous synthesis and bioconjugation.[7][15] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Very high reaction kinetics, high biocompatibility, and very low cytotoxicity.[7] | In vivo and in vitro applications.[7] |
| BTTES (2,2',2''-(1,4,7-triazonane-1,4,7-triyl)triethanesulfonic acid) | High reaction kinetics, very high biocompatibility, and high water solubility.[7] | In vivo and in vitro applications, particularly in aqueous environments.[7] |
Table 2: Effect of Solvents on CuAAC Reactions
| Solvent System | Observations | Reference |
| t-BuOH/H₂O (1:1) | A commonly used and effective solvent system for a wide range of substrates. | [4] |
| DMSO, DMF | Good for dissolving a wide range of organic substrates. Can be used in combination with water. | [1][8] |
| Water | Ideal for bioconjugation. Reaction rates are often accelerated in water. | [2][16] |
| Glycerol, Deep Eutectic Solvents | Sustainable "green" solvent options that can allow for catalyst recycling. | [16][17] |
| Acetonitrile | Should be avoided due to its strong coordinating ability with Cu(I), which can inhibit the reaction. | [1] |
Table 3: Influence of Temperature on Triazole Synthesis
| Temperature | Effect on Reaction | Considerations |
| Room Temperature | Standard condition for most CuAAC reactions.[10] | Sufficient for many substrates, especially those that are not sterically hindered. |
| 0°C | Can increase the yield of certain products, such as bis(1,2,3-triazoles), by suppressing side reactions.[12] | May slow down the reaction rate significantly. |
| 40-80°C | Can accelerate sluggish reactions, particularly with hindered substrates.[10][12][18] | Higher temperatures may lead to the formation of side products or degradation of sensitive substrates.[12][18] |
Experimental Protocols
General Protocol for Small Molecule Triazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, or DMF)
Procedure:
-
In a round-bottom flask, dissolve the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in the chosen solvent.[4]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).[4]
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).[4]
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).[4]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.[2][4]
Protocol for Bioconjugation using CuAAC with THPTA Ligand
This protocol is adapted for reactions with sensitive biomolecules in aqueous buffers.
Stock Solutions:
-
Azide-modified biomolecule: Prepare in a suitable buffer (e.g., phosphate, HEPES at pH 7-8).[9]
-
Alkyne-containing cargo: 10 mM in DMSO or water.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[10]
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh).[10][19]
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing cargo. The alkyne is typically used in excess (2-10 equivalents).
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a final volume of 500 µL).[15] Let it stand for 1-2 minutes.
-
Add the catalyst premix to the reaction tube containing the azide and alkyne. The final copper concentration is typically 50-250 µM.[15]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[10][15]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.[4] Protect from light if using fluorescent dyes.[19]
-
Purify the labeled biomolecule using a method appropriate for your sample, such as size-exclusion chromatography, dialysis, or affinity purification, to remove unreacted reagents and by-products.[4][19]
Visualizations
Caption: A generalized experimental workflow for CuAAC reactions.
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Cysteine as a Monothiol Reducing Agent to Prevent Copper-Mediated Oxidation of Interferon Beta During PEGylation by CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 17. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eu… [ouci.dntb.gov.ua]
- 18. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 19. axispharm.com [axispharm.com]
challenges in 1,2,3-triazole synthesis and solutions
Welcome to the Technical Support Center for 1,2,3-triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles?
The most prevalent and robust method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". This reaction joins an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[1][2] It is widely favored for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.[3]
Q2: My CuAAC reaction is not working or giving a very low yield. What are the primary causes?
Low or no yield in a CuAAC reaction can stem from several factors:
-
Inactive Catalyst: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4]
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can inhibit the reaction. Azides, in particular, can be unstable.[4]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hamper reaction efficiency.[4]
-
Ligand Issues: The absence of a suitable ligand or an incorrect ligand-to-copper ratio can fail to stabilize the Cu(I) catalyst.[4][5]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes the starting material.[4][6]
Q3: How can I improve the regioselectivity of my triazole synthesis to obtain the 1,5-isomer instead of the 1,4-isomer?
While CuAAC is highly selective for the 1,4-isomer, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[7][8][9] Ruthenium catalysts, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), can effectively catalyze the reaction between azides and both terminal and internal alkynes to yield the 1,5-isomer.[8][10]
Q4: What are common byproducts in CuAAC reactions and how can they be minimized?
The most significant byproduct is the diyne formed from the oxidative homocoupling of the terminal alkyne (Glaser coupling).[6] This is promoted by oxygen and the presence of Cu(II). To minimize this and other side reactions:
-
De-gas solvents: Removing dissolved oxygen from the reaction mixture is crucial.[5]
-
Use a reducing agent: Sodium ascorbate is commonly used to reduce any formed Cu(II) back to the active Cu(I) state.[6][11]
-
Employ a stabilizing ligand: Ligands like TBTA or THPTA protect the Cu(I) catalyst from oxidation.[6]
Q5: How can I effectively remove the copper catalyst from my final triazole product?
Residual copper can be problematic, especially for biological applications. Several methods can be used for its removal:
-
Aqueous washes: Washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA can extract the copper ions.
-
Chromatography: Silica gel column chromatography can effectively separate the triazole product from the copper catalyst.
-
Specialized scavengers: Various commercial resins and scavengers are designed to bind and remove copper from solution.
-
Filtration through activated carbon: This can sometimes be effective in removing residual copper.
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is one of the most common issues encountered. The following guide will help you systematically troubleshoot the problem.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.
Problem 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in your analytical data often indicates the formation of side products.
Troubleshooting Side Product Formation
Caption: A decision-making workflow for identifying and mitigating common side products.
Data Presentation
Table 1: Comparison of Common Copper Sources for CuAAC
| Copper Source System | Typical Catalyst Loading | Ligand & Ratio (Ligand:Cu) | Reducing Agent | Common Solvents | Key Advantages & Disadvantages |
| CuSO₄ / Sodium Ascorbate | Small Molecule: 0.25–5 mol% Bioconjugation: 0.25–1 mM[11] | TBTA (organic) or THPTA (aqueous) 1:1 to 5:1[11] | Sodium Ascorbate (5–10 mol% or excess)[11] | Water, Buffers, DMSO, t-BuOH[11] | Advantages: Inexpensive, robust, uses air-stable Cu(II) precursor.[11] Disadvantages: Requires a reducing agent. |
| Cu(I) Halides (CuI, CuBr) | 1–10 mol% | Often used with ligands like TBTA or THPTA to prevent disproportionation. | Not strictly required but often added to scavenge any oxidized copper. | THF, DMF, Acetonitrile, Toluene | Advantages: Direct use of the active catalyst. Disadvantages: Air-sensitive, can lead to side reactions if not handled properly. |
| Metallic Copper (Cu(0)) | Wire, turnings, or nanoparticles | Ligands can accelerate the reaction. | Not required. | Alcohols, Water, DMSO | Advantages: Easy to remove from the reaction mixture.[11] Disadvantages: Slower reaction rates, may require elevated temperatures. |
Table 2: Performance Comparison of Key Copper Ligands in CuAAC
| Ligand | Reaction Kinetics | Biocompatibility | Water Solubility | Organic Solubility | Required Copper Concentration |
| TBTA | Very High[12] | Low[12] | Low[12] | Very High[12] | High[12] |
| THPTA | Moderate[12] | Moderate[12] | High[12] | Low[12] | Moderate[12] |
| BTTAA | Very High[12] | Very High[12] | Moderate[12] | Moderate[12] | Very Low[12] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC using CuSO₄ and Sodium Ascorbate
This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
-
Reagent Preparation:
-
Prepare stock solutions of your azide and alkyne in a suitable solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water).
-
Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).
-
Prepare a stock solution of a suitable ligand (e.g., THPTA for aqueous reactions, TBTA for organic solvents) at a concentration to achieve the desired ligand-to-copper ratio (typically 1:1 to 5:1).
-
Crucially, prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M) immediately before use.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide and alkyne solutions. A slight excess of one of the reactants (e.g., 1.1 equivalents) is often used.
-
Add the ligand solution to the reaction mixture.
-
Add the CuSO₄ solution to achieve the desired final catalyst concentration (typically 1-5 mol%).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
-
Initiation and Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).
-
Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.
-
To remove residual copper, wash the organic layer with a dilute aqueous solution of EDTA.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: General Procedure for RuAAC for 1,5-Disubstituted 1,2,3-Triazoles
This protocol provides a general method for the synthesis of a 1,5-disubstituted 1,2,3-triazole.
-
Reagent Preparation:
-
Dissolve the azide and the alkyne (terminal or internal) in a suitable anhydrous, non-protic solvent (e.g., toluene, THF, or dioxane) in a reaction vessel.[7]
-
-
Reaction Setup:
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat as required (e.g., 45-110 °C) to drive the reaction to completion.[7] Reaction times can vary from a few hours to 24 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1,5-disubstituted 1,2,3-triazole.
-
References
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges, particularly the formation of side products, and to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in CuAAC?
A1: The most prevalent side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a symmetric diyne byproduct. This reaction is promoted by oxygen and the presence of Cu(II) ions.[1] Other significant side reactions include the copper-mediated formation of reactive oxygen species (ROS), which can lead to the oxidative degradation of sensitive substrates like peptides and proteins, particularly affecting residues such as histidine, arginine, methionine, cysteine, and tyrosine.[1][2][3] In some cases, catalyst deactivation through oxidation of the active Cu(I) species to the inactive Cu(II) state or sequestration by components in the reaction mixture can also be considered an undesirable side process that leads to low yields.[4][5]
Q2: How does the copper catalyst become deactivated?
A2: The active catalyst in CuAAC is Cu(I). It is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[4] Furthermore, in complex biological media, components like thiols (e.g., glutathione) can strongly bind to the copper catalyst, sequestering it and rendering it inactive for the cycloaddition.[5][6] Certain buffer components, such as Tris, may also chelate copper and hinder its catalytic activity.[4]
Q3: What is the role of a ligand in the CuAAC reaction?
A3: Ligands play a crucial role in the CuAAC reaction by stabilizing the active Cu(I) oxidation state, thereby preventing its oxidation to Cu(II) or disproportionation.[7] This stabilization protects the catalyst and helps to suppress oxygen-dependent side reactions like Glaser coupling.[8] Additionally, ligands can accelerate the rate of the desired cycloaddition reaction, allowing reactions to proceed efficiently even at very low reactant concentrations, which is particularly important for bioconjugation applications.[9] They also improve the solubility of the copper catalyst and can protect sensitive biomolecules from oxidative damage by ROS.[1]
Q4: Can the choice of reducing agent affect side reactions?
A4: Yes. Sodium ascorbate is the most common reducing agent used to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄). However, the copper/ascorbate system is known to generate reactive oxygen species (ROS), which can damage sensitive substrates.[2] Furthermore, oxidation byproducts of ascorbate can potentially react with protein side chains (e.g., lysine and arginine).[10] While alternatives like tris(2-carboxyethyl)phosphine (TCEP) exist, they can also interfere with the reaction due to their copper-binding and azide-reducing properties.[5] Therefore, using freshly prepared solutions of sodium ascorbate and minimizing oxygen exposure are critical steps.[4]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your CuAAC experiments.
Problem 1: Low or No Product Yield, Starting Materials Remain
| Potential Cause | Recommended Solution |
| Catalyst Inactivation | The active Cu(I) catalyst has been oxidized. Ensure your reaction is protected from oxygen by using degassed solvents and running the reaction under an inert atmosphere (N₂ or Ar).[1] Use a freshly prepared solution of sodium ascorbate.[4] |
| Insufficient Reducing Agent | The reducing agent (e.g., sodium ascorbate) has been depleted by dissolved oxygen. It's beneficial to cap reactions to minimize further oxygen exposure.[5] |
| Catalyst Sequestration | Components in your sample (e.g., thiols from proteins, EDTA, Tris buffer) are chelating the copper.[4][5] Use a copper-stabilizing ligand like THPTA or BTTAA.[7] Consider adding a sacrificial metal like Zn(II) to occupy chelating sites.[5] If possible, switch to a non-chelating buffer like HEPES or phosphate.[9] |
| Poor Reagent Quality | Azide or alkyne starting materials may be impure or degraded. Azides can be particularly unstable.[4] Verify the purity of your starting materials using appropriate analytical techniques (NMR, MS). |
| Low Reactant Concentration | Reaction rates slow down significantly at very low concentrations. For efficient reactions, reactant concentrations should ideally be above 10 µM.[4][5] |
Problem 2: An Unidentified Byproduct is the Major Product
| Potential Cause | Recommended Solution |
| Alkyne Homodimerization (Glaser Coupling) | You are observing the formation of a diyne, which has approximately double the mass of your alkyne starting material. This is caused by oxidative coupling, promoted by oxygen and Cu(II).[4] 1. Exclude Oxygen: Degas all solvents and run the reaction under an inert atmosphere (N₂ or Ar).[1] 2. Use a Ligand: Add a Cu(I)-stabilizing ligand (e.g., THPTA, TBTA) to protect the catalyst from oxidation and accelerate the desired reaction.[1][8] 3. Ensure Sufficient Reductant: Use a fresh, adequate supply of sodium ascorbate to maintain copper in the Cu(I) state.[8] |
| Substrate Degradation | Your biomolecule (protein, peptide) is being damaged by Reactive Oxygen Species (ROS) generated by the Cu/ascorbate system.[2] 1. Add a Ligand: Use a protective ligand. A ligand-to-copper ratio of 5:1 is often recommended for sensitive substrates.[4] 2. Add a ROS Scavenger: Consider adding aminoguanidine to suppress side reactions with certain amino acid residues.[5] 3. Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible by using an accelerating ligand. |
Data Presentation: Ligand Comparison
The choice of ligand is critical for reaction efficiency and minimizing side reactions. While specific quantitative yields of side products are highly dependent on the specific substrates and conditions, the following table provides a qualitative comparison of common ligands used in CuAAC.
| Property | BTTAA | BTTES | THPTA | TBTA |
| Reaction Kinetics | Very High | High | Moderate | Very High |
| Biocompatibility | Very High | Very High | Moderate | Low |
| Cytotoxicity | Very Low | Very Low | Moderate | High |
| Water Solubility | Moderate | High | High | Low |
| Organic Solvent Solubility | Moderate | Low | Low | Very High |
| Required Cu Concentration | Very Low | Low | Moderate | High |
| Stability in Bio. Systems | Very High | Very High | Moderate | Low |
| Table 1: Comparative properties of common CuAAC accelerating ligands. This data is compiled from qualitative descriptions and comparative studies.[7] |
Experimental Protocols
Protocol 1: General CuAAC for Small Molecules
This protocol is a general guideline for a standard CuAAC reaction.
-
Preparation: In a reaction vessel, dissolve the azide (1.0 eq) and terminal alkyne (1.0-1.2 eq) in a suitable solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF).[11]
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of a Cu(II) salt, such as CuSO₄·5H₂O (1-5 mol%), in water.[11] In another vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.[11]
-
Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the mixture of azide and alkyne.[11]
-
Add Copper: Immediately following the ascorbate, add the CuSO₄ solution to initiate the reaction.[11]
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.[11]
Protocol 2: CuAAC for Bioconjugation with a Ligand
This protocol is a general guideline for labeling an alkyne-functionalized biomolecule.
-
Reagent Preparation:
-
Catalyst-Ligand Premix: In a separate microcentrifuge tube, premix the CuSO₄ solution (e.g., final concentration 50-250 µM) and the ligand solution (e.g., 5:1 ligand-to-copper ratio). Let this mixture stand for 1-2 minutes.[7][9]
-
Reaction Assembly: In the main reaction tube, combine the biomolecule solution and the azide cargo molecule (typically a 2 to 10-fold molar excess over the biomolecule).[8][9]
-
Initiation:
-
Incubation: Gently mix the reaction by inversion and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from excessive oxygen exposure by keeping the tube capped.[5][11]
-
Purification: Remove the copper catalyst and excess reagents using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[11]
Visualizations
CuAAC Catalytic Cycle and Major Side Reaction
Caption: The CuAAC cycle and the competing oxidative alkyne homodimerization pathway.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding CuAAC reactions.
References
- 1. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Purification Challenges of Polar Triazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar triazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why are polar triazole compounds notoriously difficult to purify?
A1: The purification of polar triazole compounds presents several challenges due to their inherent physicochemical properties:
-
High Polarity: Their polarity makes them highly soluble in polar solvents like water and methanol but poorly soluble in common organic solvents used in traditional normal-phase chromatography. This can also lead to poor retention on non-polar stationary phases (e.g., C18) in reversed-phase chromatography.[1]
-
Strong Interactions: The nitrogen atoms in the triazole ring enable strong hydrogen bonding and potential coordination with metal ions, which can lead to peak tailing and poor separation during chromatography.[1]
-
Low Volatility: Many polar triazoles have low volatility, making purification by distillation impractical.[1]
-
Co-elution with Polar Impurities: During synthesis, polar starting materials, reagents, and byproducts often co-elute with the desired polar triazole product, complicating the separation process.[1]
-
Ionic Nature of Salts: Triazole salts are often more soluble in polar solvents and insoluble in nonpolar organic solvents, making standard purification techniques more complex. They can also be hygroscopic and contain inorganic salt impurities from their synthesis.[2]
Q2: What is the best initial approach for purifying a newly synthesized polar triazole?
A2: A systematic approach is recommended. Start by assessing the compound's purity with Thin Layer Chromatography (TLC) using a polar mobile phase.[1] Based on the TLC results, you can select an appropriate purification strategy. If the compound is a solid, recrystallization is often a simple and effective first step. For more complex mixtures or non-crystalline samples, chromatographic methods like HPLC, Flash Chromatography, or Solid-Phase Extraction (SPE) are recommended.[1][3]
Q3: How do I choose between Normal-Phase, Reversed-Phase, and HILIC for my polar triazole?
A3: The choice depends on the specific polarity of your triazole derivative:
-
Reversed-Phase (RP) HPLC: This is the most common starting point. However, highly polar triazoles may show little to no retention on standard C18 columns, eluting in the void volume. In these cases, consider using columns designed for polar analytes, such as those with polar-embedded or polar-endcapped stationary phases.[1]
-
Normal-Phase (NP) HPLC: This can be effective for separating polar compounds but requires non-polar, often volatile and flammable, mobile phases.[1][4] It can be a good option if your compound is sensitive to aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most suitable technique for very polar compounds that are not retained in reversed-phase mode.[1][2] It utilizes a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of aqueous solvent.[1][5]
Q4: How can I assess the purity of my final purified triazole compound?
A4: Purity is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is frequently used for quantitative analysis.[2] The structure and identity of the purified compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2] For triazole salts, elemental analysis can also provide confirmation of the salt's composition.[2]
Troubleshooting Guides
This section provides solutions to specific problems encountered during common purification procedures.
Chromatography (HPLC & Flash)
| Problem | Possible Cause | Recommended Solution |
| Compound shows poor retention and elutes in the solvent front in RP-HPLC. | The compound is too polar for the non-polar stationary phase (e.g., C18) and has a stronger affinity for the polar mobile phase.[1] | Modify Mobile Phase: Use 100% aqueous mobile phase or add ion-pairing reagents. Change Column: Switch to a more polar column (e.g., Cyano, Phenyl) or a specialized aqueous C18 column. Switch Technique: Use Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] |
| Compound streaks badly or gives broad, tailing peaks. | The acidic nature of standard silica gel interacts with the basic nitrogen atoms of the triazole ring.[6] The compound may have poor solubility in the chosen eluent.[6] | Neutralize Silica: Add a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to your eluent to neutralize acidic sites on the silica gel.[6][7] Use Deactivated Phase: Consider using neutral alumina or commercially available deactivated silica.[6] Improve Solubility: Ensure the sample is fully dissolved before loading. |
| Compound is stuck at the baseline of a silica gel plate/column. | The compound's polarity is too high for the solvent system.[6][7] | Increase Eluent Polarity: Switch to a more polar solvent system, such as a mixture of methanol (MeOH) in dichloromethane (DCM), starting with 1-5% MeOH and increasing as needed.[6] Use Reverse-Phase: For extremely polar compounds, reverse-phase chromatography may be more suitable.[6] |
| Poor separation of the desired compound from impurities. | The chosen mobile phase does not provide adequate resolution. | Optimize Mobile Phase: Systematically vary the solvent composition and ratios of your mobile phase.[2] Change Stationary Phase: Consider a different stationary phase with alternative selectivity (e.g., from C18 to Phenyl or Cyano).[2] |
Recrystallization
| Problem | Possible Cause | Recommended Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used).[2][8] | Evaporate Excess Solvent: Gently heat the solution to boil off some solvent, increasing the compound's concentration.[2] Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of the pure compound.[2] Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator.[1] |
| The compound "oils out" instead of crystallizing. | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated with impurities.[1][2] | Add More Solvent: Re-heat the solution until the oil dissolves, then add a small amount of additional hot solvent.[1] Slow Cooling: Allow the solution to cool very slowly; insulate the flask to slow the cooling rate.[1][2] Change Solvent System: Use a solvent with a lower boiling point or a two-solvent (solvent/anti-solvent) system.[1][2] |
| Low yield of recovered crystals. | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.[2] | Use Minimum Solvent: Use the minimum amount of hot solvent necessary for complete dissolution.[2] Change Solvent: Try a different solvent or solvent system where the compound has lower solubility when cold. Recover from Mother Liquor: Concentrate the mother liquor to recover a second crop of crystals.[2] |
Liquid-Liquid Extraction (LLE)
| Problem | Possible Cause | Recommended Solution |
| An emulsion forms between the layers. | Vigorous shaking, presence of surfactants, or high concentration of dissolved solids.[1] | Gentle Inversion: Mix layers by gentle inversion rather than vigorous shaking.[1] Break the Emulsion: Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase. Gently swirl the separatory funnel. As a last resort, filter the mixture through a plug of glass wool.[1] |
| Poor recovery in the organic phase. | The triazole is too polar and preferentially remains in the aqueous phase.[1] | pH Adjustment: If the triazole is basic, increase the pH of the aqueous layer (>9) to neutralize it, making it less polar. If it is acidic, decrease the pH.[1] "Salting Out": Add a salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase to decrease the solubility of the polar organic compound, driving it into the organic layer.[1] Change Solvent: Use a more polar organic solvent that is still immiscible with water (e.g., ethyl acetate instead of hexanes).[1] |
Solid-Phase Extraction (SPE)
| Problem | Possible Cause | Recommended Solution |
| Low recovery from the SPE cartridge. | Inappropriate Sorbent: The chosen sorbent may not be retaining the analyte effectively.[1] Analyte Breakthrough: The analyte is not retained during the sample loading step.[1] Incomplete Elution: The elution solvent is not strong enough to desorb the analyte.[1] | Select Correct Sorbent: For polar triazoles, a polar sorbent (Normal-Phase SPE) or a specialized polymer-based reversed-phase sorbent may be necessary.[9][10] Optimize Loading: Ensure the sample is loaded in a solvent that promotes retention. For reversed-phase SPE, this is typically an aqueous solution; for normal-phase, a non-polar solvent.[1] Optimize Elution: Test different elution solvents of increasing strength to ensure complete desorption of the analyte from the sorbent. Increase the volume of the elution solvent.[1] |
Experimental Protocols
Protocol 1: General Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find one where the compound is highly soluble when hot and poorly soluble when cold.[1] Common choices include ethanol, isopropanol, water, or acetonitrile, or a two-solvent system like ethanol/water.[1][11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, cooling in an ice bath can further promote crystal formation.[1]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[1]
Protocol 2: pH-Mediated Liquid-Liquid Extraction (for a basic triazole)
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and place it in a separatory funnel.[1]
-
pH Adjustment & Extraction: Add an equal volume of water. Adjust the pH of the aqueous layer to >9 with a base (e.g., 1M NaOH) to ensure the basic triazole is in its neutral, less polar form.[1]
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release pressure.[1]
-
Separation: Allow the layers to separate and then drain the lower aqueous layer.[1]
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[1]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[1]
-
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified triazole.[1]
Visualizations
Caption: Workflow for selecting an initial purification strategy.
Caption: Troubleshooting workflow for poor retention in RP-HPLC.
Caption: Relationship between triazole properties and purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reagents & Solvents [chem.rochester.edu]
stability issues of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: The 1,2,3-triazole ring, the core structure of this compound, is known to be highly stable. It exhibits strong stability under thermal and acidic conditions and is generally insensitive to redox reactions, hydrolysis, and enzymatic degradation. However, the overall stability of the molecule can be influenced by its substituents, in this case, the benzyl, methyl, and carboxylic acid groups, as well as the solution's properties.
Q2: What are the known physical and chemical properties of this compound?
A2: Below is a summary of the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₂ | - |
| Molecular Weight | 217.22 g/mol | - |
| Appearance | White to off-white solid | - |
| Predicted pKa | ~3.4 - 4.0 | General prediction for similar structures |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | General recommendation for acidic organic compounds |
Q3: How does pH affect the solubility and stability of this compound in aqueous solutions?
A3: As a carboxylic acid, the solubility of this compound in aqueous solutions is highly dependent on pH.
-
At low pH (below its pKa): The carboxylic acid group will be protonated (-COOH), making the molecule less polar and thus less soluble in water. In this state, the compound is more likely to precipitate from aqueous solutions.
-
At high pH (above its pKa): The carboxylic acid group will be deprotonated to form a carboxylate salt (-COO⁻), which is significantly more polar and therefore more soluble in water.
While the triazole ring itself is stable in acidic conditions, extreme pH values (very low or very high) combined with elevated temperatures could potentially lead to degradation over extended periods. It is recommended to determine the optimal pH range for your specific application through experimental testing.
Troubleshooting Guides
Issue 1: The compound precipitates out of my aqueous solution.
-
Question: I dissolved this compound in an aqueous buffer, but it crashed out of solution. What should I do?
-
Answer: Precipitation is a common issue for acidic compounds in aqueous media. Here are some troubleshooting steps:
-
Check the pH: The pH of your solution is likely at or below the pKa of the compound, causing it to be in its less soluble, protonated form.
-
Solution: Increase the pH of your solution to at least 1-2 units above the pKa. Using a buffer system is highly recommended to maintain a stable pH.
-
-
Solvent Choice: If you are using a stock solution prepared in an organic solvent (like DMSO), the addition to an aqueous buffer can cause precipitation (antisolvent effect).
-
Solution: Minimize the volume of the organic stock solution. Add the stock solution slowly to the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing.
-
-
Concentration: You may be exceeding the solubility limit of the compound in your specific buffer system.
-
Solution: Try preparing a more dilute solution. If a higher concentration is required, you may need to add a co-solvent (e.g., a small percentage of ethanol or DMSO) to your aqueous buffer, if compatible with your experimental system.
-
-
Issue 2: I am concerned about the degradation of the compound during my experiment.
-
Question: My experiment runs for several hours at 37°C. How can I be sure that this compound is stable under these conditions?
-
Answer: While the 1,2,3-triazole core is generally stable, it is best practice to experimentally verify the stability of the compound under your specific experimental conditions. Here is a logical workflow to assess stability:
Technical Support Center: Triazole Synthesis via Multicomponent Reactions
Welcome to the technical support center for troubleshooting low yields in multicomponent reactions for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction has a very low yield or is not working at all. What are the first things I should check?
A1: When encountering low or no product yield, a systematic check of the reaction components and conditions is crucial. Start by evaluating the following:
-
Copper Catalyst Activity: The active catalyst is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][2] Ensure you are using a reducing agent, such as sodium ascorbate, to maintain copper in its active +1 oxidation state.[1][2] It is also highly recommended to degas your solvents to remove dissolved oxygen.[1]
-
Reagent Purity and Integrity: The purity of your azide, alkyne, and solvents can significantly impact the reaction's success.[1][2] Use high-purity reagents and consider purifying your starting materials if you suspect impurities.[1][2] Always prepare sodium ascorbate solutions fresh, as they can degrade over time.[1]
-
Ligand Presence and Concentration: A suitable ligand is essential for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction.[1][3] For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[1] An incorrect ligand-to-copper ratio can also lead to poor results.[1]
Q2: I'm using a reducing agent, but the reaction is still failing. What else could be wrong with my catalyst?
A2: Even with a reducing agent, catalyst issues can persist. Consider the following:
-
Ligand:Copper Ratio: The ratio of ligand to copper is critical. While a 1:1 ratio is a common starting point, optimizing this ratio (e.g., 1:1, 2:1, 5:1) can significantly improve yields.[1] Some protocols recommend using at least five equivalents of a water-soluble ligand like THPTA relative to copper.
-
Copper Source: The choice of copper salt can influence the reaction.[4] While CuSO₄ is common, other sources like CuI, CuBr, and copper(II) acetate can also be used and may offer advantages in specific systems.[4][5]
Q3: Can the order of reagent addition affect my reaction yield?
A3: Yes, the order of addition is important for optimal results. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.[2]
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]
Note: Ascorbate should not be added to copper-containing solutions in the absence of the ligand.
Q4: How do solvent and temperature affect the yield of my CuAAC reaction?
A4: Both solvent and temperature play a significant role in reaction efficiency.
-
Solvent: While water is often considered an ideal solvent for click chemistry, the solubility of organic substrates can be a limitation.[4] A variety of organic solvents (e.g., MeOH, dioxane) and mixed solvent systems (e.g., dioxane/water, t-butanol/water) can be used.[6][7] The choice of solvent should be optimized based on the solubility of the substrates.[6]
-
Temperature: CuAAC reactions are typically performed at room temperature.[2] However, for sluggish reactions, particularly with sterically hindered substrates, gentle heating to 40-50°C may be beneficial.[2]
Q5: I've confirmed my reagents and conditions are optimal, but the yield is still low. Could there be substrate-specific issues?
A5: Yes, the nature of your azide and alkyne substrates can present challenges.
-
Steric Hindrance: Bulky groups near the azide or alkyne functionality can slow down the reaction.[1] In such cases, increasing the reaction time, temperature, or catalyst/ligand concentration may be necessary.[1]
-
Substrate Stability: Azides, in particular, can be unstable.[2] Verify the integrity of your starting materials using techniques like NMR or mass spectrometry.
-
Side Reactions: The most common side reaction is the homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[2]
Q6: My reaction appears to work, but I'm losing a lot of product during purification. What can I do?
A6: Low yields after purification are a common problem. For triazole products, especially salts, consider the following:
-
Recrystallization Issues: Using too much solvent is a frequent cause of low recovery.[8] Ensure you use the minimum amount of hot solvent necessary for dissolution. If your compound is too soluble, consider a different solvent system or the addition of an anti-solvent.[8][9]
-
Column Chromatography Challenges: If your triazole product is polar, it may streak or be difficult to elute from a silica gel column.[9] Consider using a more polar stationary phase like alumina or adding a small amount of a more polar solvent like methanol to your eluent.[9]
Troubleshooting Guide: Low Product Yield
This section provides a systematic approach to diagnosing and resolving the root cause of poor reaction outcomes.
Parameter Optimization Tables
For a systematic optimization of your reaction, consider varying the following parameters. Set up a series of small-scale reactions, varying one parameter at a time while keeping others constant.[1]
Table 1: Catalyst and Reagent Concentration Ranges for Optimization
| Parameter | Recommended Starting Range | Key Considerations |
| Copper Concentration | 50 µM to 500 µM | Higher concentrations may be needed for difficult substrates.[1] |
| Ligand:Copper Ratio | 1:1, 2:1, 5:1 | A higher ratio can improve catalyst stability.[1] |
| Reducing Agent (Sodium Ascorbate) | 1 mM to 10 mM | Should be in excess to counteract dissolved oxygen.[1] |
| Reactant Stoichiometry (Azide:Alkyne) | 1:1, 1:1.2, 1.2:1 | A slight excess of one reactant can drive the reaction to completion. |
Table 2: Common Solvents for CuAAC Reactions
| Solvent System | Typical Use Case | Notes |
| Water/t-Butanol (1:1) | General purpose | Good for a wide range of substrates.[7] |
| DMSO | Good for poorly soluble substrates | Can be difficult to remove during workup. |
| Methanol/Water | Polar substrates | Ratio can be adjusted for optimal solubility.[8] |
| Dioxane/Water | Less polar substrates | Dioxane is a peroxide-forming solvent. |
| Acetonitrile/Water | Nucleic acid conjugations | Acetonitrile can act as a pseudo-ligand.[10] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of your azide and alkyne in a suitable solvent (e.g., DMSO, water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a premixed catalyst solution of CuSO₄ and a water-soluble ligand (e.g., THPTA) with a 1:5 molar ratio in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).[2]
-
Add the premixed copper/ligand solution to a final copper concentration of 100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[2]
-
-
Incubation:
-
Gently mix the reaction.
-
Incubate at room temperature for 1-4 hours.[1] Protect from light if using fluorescent reagents.
-
-
Analysis:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, HPLC).
-
Visual Troubleshooting Workflows
The following diagrams illustrate logical steps for troubleshooting common issues in multicomponent triazole synthesis.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: Recommended experimental workflow for CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor regioselectivity in triazole synthesis
Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their azide-alkyne cycloaddition reactions, ensuring high regioselectivity and yield.
Troubleshooting Guide: Overcoming Poor Regioselectivity
This section addresses specific issues you may encounter during your experiments.
Problem 1: My Copper-Catalyzed (CuAAC) reaction is producing a mixture of 1,4- and 1,5-isomers, with low selectivity for the desired 1,4-product.
-
Possible Cause 1: Competing Thermal Huisgen Cycloaddition. The uncatalyzed thermal reaction between an azide and an alkyne (Huisgen cycloaddition) can occur, especially at elevated temperatures. This pathway lacks regiocontrol and typically yields a roughly 1:1 mixture of 1,4- and 1,5-disubstituted triazoles.[1][2]
-
Solution:
-
Lower Reaction Temperature: CuAAC reactions are often effective at room temperature.[1][3] Avoid unnecessary heating unless you have established it is required for your specific substrates.
-
Ensure Catalyst Activity: A highly active Cu(I) catalyst will ensure the catalyzed pathway (producing the 1,4-isomer) is significantly faster than the thermal pathway. If the catalyst is inactive, the thermal reaction may become competitive.
-
-
-
Possible Cause 2: Catalyst Inactivation. The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4] It can also disproportionate into Cu(0) and Cu(II).[4][5] This reduces the rate of the desired 1,4-selective reaction.
-
Solution:
-
In-situ Reduction: Generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate.[1][6] Always use a freshly prepared solution of the reducing agent.[4]
-
Use Stabilizing Ligands: Ligands are crucial for protecting the Cu(I) catalyst from oxidation and disproportionation.[7][8] Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are highly effective.[5][7][9]
-
Degas Solvents: To minimize oxygen, thoroughly degas your reaction solvent before use, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
-
Problem 2: My Ruthenium-Catalyzed (RuAAC) reaction has low yield and poor selectivity for the 1,5-isomer.
-
Possible Cause 1: Inappropriate Ruthenium Catalyst. The catalytic activity and selectivity of RuAAC reactions are highly dependent on the specific ruthenium complex used. Only certain complexes have proven effective.
-
Solution:
-
Select a Proven Catalyst: The most common and effective catalysts are pentamethylcyclopentadienyl (Cp) ruthenium chloride complexes, such as CpRuCl(PPh₃)₂ or [Cp*RuCl]₄.[10][11][12] Ensure you are using a catalyst reported to be effective for the 1,5-regioisomer synthesis.
-
Catalyst Handling: RuAAC reactions can be sensitive to atmospheric oxygen.[10] Handle the catalyst and set up the reaction under an inert atmosphere.
-
-
-
Possible Cause 2: Unfavorable Reaction Conditions. RuAAC reactions can be more sensitive to solvents and substrate sterics than CuAAC.[5]
-
Solution:
-
Solvent Choice: The reaction requires a solvent in which all components are fully dissolved.[10] Common solvents include 1,2-dichloroethane (DCE), toluene, and DMF.[10][12]
-
Temperature Optimization: While some RuAAC reactions proceed at room temperature, others may require heating (e.g., 60-80 °C or higher) to achieve a reasonable rate.[12][13] Optimization may be required for your specific substrates.
-
Substrate Compatibility: Very bulky azides (e.g., tertiary azides) may react poorly.[11] If you suspect steric hindrance is an issue, consider modifying your substrate design if possible.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between CuAAC and RuAAC that dictates the regioselectivity?
A1: The difference lies in their distinct reaction mechanisms.
-
CuAAC (1,4-isomer): The copper-catalyzed reaction proceeds through a copper-acetylide intermediate.[5][13] The azide reacts with this intermediate in a stepwise fashion that preferentially leads to the 1,4-disubstituted product.[3][14]
-
RuAAC (1,5-isomer): The ruthenium-catalyzed reaction does not involve a metal-acetylide intermediate. Instead, it proceeds via an oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle intermediate.[1][11][15] Subsequent reductive elimination from this intermediate yields the 1,5-disubstituted triazole.[1][11]
Q2: Can I use internal alkynes in these reactions?
A2: It depends on the catalyst. CuAAC is generally limited to terminal alkynes.[12][15] In contrast, RuAAC is effective with both terminal and internal alkynes, making it a valuable tool for synthesizing fully substituted 1,2,3-triazoles.[1][10][11]
Q3: My reaction is not proceeding at all. What should I check first?
A3: For any stalled reaction, follow this general troubleshooting workflow:
Q4: How do electronic and steric factors of the substrates influence RuAAC regioselectivity with internal alkynes?
A4: For unsymmetrical internal alkynes, regioselectivity in RuAAC is influenced by several factors:
-
Electronic Effects: Electron-withdrawing groups (like esters or ketones) on the alkyne tend to direct that substituent to the C-4 position of the triazole.[10]
-
Steric Demands: Bulky groups on the alkyne can influence the approach of the azide, affecting which regioisomer is formed.[10]
-
Directing Groups: Groups capable of hydrogen bonding, such as alcohols or amines in the propargylic position, can coordinate with the ruthenium catalyst and strongly direct the substituent to the C-5 position.[10]
Data Presentation: Catalyst Performance
The choice of catalyst and ligands is critical for achieving the desired regioselectivity. The tables below summarize the performance of common catalytic systems.
Table 1: Regioselectivity of Different Catalytic Systems for Azide-Alkyne Cycloadditions
| Catalyst System | Target Isomer | Typical Regioisomer Ratio (Target:Other) | Compatible Alkyne Type | Reference |
| CuSO₄ / Sodium Ascorbate | 1,4- | >95:5 | Terminal Only | [1] |
| CuI | 1,4- | >95:5 | Terminal Only | [5] |
| CpRuCl(PPh₃)₂ | 1,5- | >98:2 | Terminal & Internal | [11][16] |
| [CpRuCl]₄ | 1,5- | >98:2 | Terminal & Internal | [10][12] |
| Thermal (Uncatalyzed) | Mixture | ~50:50 | Terminal & Internal | [2][5] |
Data are representative and can vary based on specific substrates and conditions.
Experimental Protocols
Protocol 1: General Procedure for High-Selectivity CuAAC (1,4-Isomer)
This protocol is a general starting point for a small-scale reaction to produce a 1,4-disubstituted triazole.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 0.1 M stock solution of Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.
-
-
Reaction Setup:
-
In a suitable reaction vial, dissolve the terminal alkyne (1.0 eq) and the azide (1.0-1.2 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
Stir the solution vigorously.
-
-
Initiation:
-
Add the sodium ascorbate solution (0.1 - 0.3 eq) to the reaction mixture.
-
Add the CuSO₄ solution (0.01 - 0.05 eq) to the reaction mixture. A color change is often observed as the Cu(I) species is formed.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for High-Selectivity RuAAC (1,5-Isomer)
This protocol provides a general method for synthesizing a 1,5-disubstituted triazole. This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup:
-
To an oven-dried reaction flask under an inert atmosphere, add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%).
-
Add the alkyne (1.05 eq) and the azide (1.0 eq).
-
Add anhydrous, degassed solvent (e.g., 1,2-dichloroethane or toluene) via syringe.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature (this can range from room temperature to 80 °C or higher, depending on the substrates and catalyst).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude product can often be purified directly by column chromatography on silica gel to afford the desired 1,5-disubstituted triazole.[13]
-
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chesci.com [chesci.com]
Technical Support Center: Managing Toxicity of Triazole Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the toxicity of triazole derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: My triazole derivative is showing significant cytotoxicity at my desired screening concentration. What are the initial troubleshooting steps?
A1: High cytotoxicity from your triazole derivative can obscure its true biological activity. Here’s a systematic approach to troubleshoot this issue:
-
Verify Compound Integrity and Purity: Ensure the purity of your triazole derivative. Impurities from synthesis or degradation products can contribute to unexpected toxicity.
-
Solvent Toxicity Control: Triazole derivatives are often dissolved in solvents like DMSO. High concentrations of these solvents can be independently toxic to cells.[1] It is crucial to run a vehicle control with the highest concentration of the solvent used in your experiment to differentiate between compound- and solvent-induced toxicity.[2]
-
Optimize Compound Concentration and Exposure Time: The most direct way to mitigate toxicity is to perform a dose-response curve to determine the half-maximal cytotoxic concentration (CC50).[2] Concurrently, optimizing the exposure time can reveal a therapeutic window where the desired biological effect is observed without significant cell death.
-
Assess Cell Health and Density: Ensure that your cells are healthy, within a low passage number, and seeded at an optimal density. Stressed or overly confluent cells are more susceptible to chemical insults.[3]
Q2: I suspect my triazole derivative is inducing apoptosis. How can I confirm this and potentially reduce this effect?
A2: Triazole derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases.[4]
-
Confirmation: You can confirm apoptosis using assays that detect key apoptotic markers, such as Annexin V staining (for early apoptosis), caspase activity assays (e.g., for caspase-3, -8, and -9), and TUNEL assays (for DNA fragmentation).[2][4]
-
Mitigation:
Q3: My results suggest that oxidative stress is a major contributor to the toxicity of my triazole derivative. What can I do to address this?
A3: Many triazole compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[6]
-
Confirmation: ROS production can be measured using fluorescent probes like DCFH-DA.
-
Mitigation:
-
Antioxidants: Co-treatment with antioxidants can mitigate ROS-induced toxicity. A common and effective antioxidant is N-acetylcysteine (NAC).[5][7] It is advisable to perform a dose-response experiment with the antioxidant to find the optimal concentration for cytoprotection without interfering with your primary assay.
-
Q4: Can the composition of my cell culture medium affect the toxicity of the triazole derivative?
A4: Yes, the components of your cell culture medium can influence the apparent toxicity of a compound.
-
Serum Concentration: Serum proteins can bind to small molecules, reducing their free concentration and thus their biological activity and toxicity.[5] If you are observing high toxicity, you could try increasing the serum concentration in your medium. Conversely, if you are not seeing an expected effect, reducing the serum concentration might increase the bioavailability of your compound. It is important to validate your assay across a range of serum concentrations.
Troubleshooting Guide: Unexpected Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| High cytotoxicity across all concentrations | Compound concentration is too high. | Perform a broad dose-response curve (e.g., from nM to high µM range) to determine the CC50.[2] |
| Solvent toxicity. | Run a vehicle control with the equivalent concentration of the solvent (e.g., DMSO).[1] | |
| Poor compound solubility. | Visually inspect for compound precipitation. Consider using alternative solvents or solubility enhancers.[8][9] | |
| Inconsistent results between experiments | Variable cell health or passage number. | Use cells from a consistent and low passage number. Ensure cells are in the logarithmic growth phase.[3] |
| Inconsistent compound preparation. | Prepare fresh dilutions for each experiment from a stable stock solution. Avoid multiple freeze-thaw cycles.[3] | |
| Cell morphology changes (e.g., shrinkage, blebbing) | Induction of apoptosis. | Perform an Annexin V/PI assay to confirm apoptosis. Consider co-treatment with a pan-caspase inhibitor like Z-VAD-FMK.[4][5] |
| Signs of oxidative stress (e.g., vacuolization) | Increased Reactive Oxygen Species (ROS) production. | Measure ROS levels. Consider co-incubation with an antioxidant like N-acetylcysteine (NAC).[5][6] |
Quantitative Data: Cytotoxicity of Triazole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various triazole derivatives against different cell lines. Lower IC50 values indicate higher cytotoxicity.
Table 1: Anticancer Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Triazole Derivative 8h | DU145 (Prostate Cancer) | 0.0948 | [3] |
| Triazole Derivative 8i | DU145 (Prostate Cancer) | 0.0372 | [3] |
| Triazole Derivative 17 | MCF-7 (Breast Cancer) | 0.31 | [10] |
| Triazole Derivative 22 | Caco-2 (Colon Cancer) | 4.98 | [10] |
| Triazole Derivative 3j | HeLa (Cervical Cancer) | 6.80 | [11] |
| Triazole Derivative 3j | MCF-7 (Breast Cancer) | 7.80 | [11] |
| Triazole-Chalcone Hybrid 24 | A549 (Lung Cancer) | 4.4 | [4] |
| Triazole-Chalcone Hybrid 47 | A549 (Lung Cancer) | 16.04 | [4] |
Table 2: Antifungal Triazole Derivatives
| Compound | Cell Line | IC50/CC50 (µg/mL) | Reference |
| Propiconazole | HepG2 (Liver Cancer) | 41.025 | [12][13] |
| Voriconazole | Human Corneal Endothelial Cells | >50 (significant toxicity ≥100) |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol is adapted from standard MTT assay procedures.[14][15][16][17][18]
-
Cell Seeding:
-
Harvest and count cells that are in a logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole derivative in complete cell culture medium.
-
Include a vehicle control (medium with the same final concentration of solvent as the highest compound concentration) and a positive control for cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Triazole-Induced Apoptosis Signaling Pathway
Many triazole derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: Triazole-induced intrinsic apoptosis pathway.
Experimental Workflow for Troubleshooting Cytotoxicity
This workflow provides a logical sequence of experiments to identify and mitigate the cause of unexpected cytotoxicity.
Caption: A logical workflow for troubleshooting cytotoxicity.
Posaconazole and the Hedgehog Signaling Pathway
Some triazoles, like posaconazole, have been shown to have off-target effects on signaling pathways. Posaconazole can inhibit the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor.[19][20][21][22]
Caption: Posaconazole's off-target inhibition of SMO.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/ Bis-2(1 H)-Quinolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. recentscientific.com [recentscientific.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Development of Posaconazole-based Analogues as Hedgehog Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Repurposing of posaconazole as a hedgehog/SMO signaling inhibitor for embryonal rhabdomyosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Posaconazole, a Second-Generation Triazole Antifungal Drug, Inhibits the Hedgehog Signaling Pathway and Progression of Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthesis is a three-step process:
-
Synthesis of Benzyl Azide: Typically prepared from benzyl bromide and sodium azide via a nucleophilic substitution reaction.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "click chemistry" reaction between the synthesized benzyl azide and ethyl 2-butynoate to form the ethyl ester of the target triazole.[2][3]
-
Saponification (Ester Hydrolysis): Conversion of the ethyl ester intermediate to the final carboxylic acid product using a base like sodium hydroxide, followed by acidification.[4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The main safety risks are associated with the use of azides:
-
Sodium Azide (NaN₃): Highly toxic and can react with acids to form hydrazoic acid, which is volatile and explosive. It can also react with heavy metals (e.g., in plumbing) to form explosive metal azides.
-
Benzyl Azide: Organic azides are potentially explosive, especially when heated or subjected to shock. While benzyl azide is relatively stable, it is crucial to avoid distillation if possible and to handle it with care, especially in large quantities. The quenching of the azide synthesis reaction with water can be exothermic.[5]
-
Exothermic Reactions: Both the azide formation and the CuAAC reaction can be exothermic. On a large scale, efficient heat management is critical to prevent reaction runaways.[6]
Q3: What are the critical parameters to monitor during the scale-up of the CuAAC (click) reaction?
A3: Key parameters for a successful and reproducible CuAAC reaction at scale include:
-
Catalyst System: The choice of copper(I) source (e.g., CuI, CuBr) and reducing agent (e.g., sodium ascorbate) is crucial. The purity of reagents and the exclusion of oxygen, which can oxidize the active Cu(I) catalyst, are vital for reproducibility.[7]
-
Solvent System: A solvent system that dissolves all reactants is necessary. Mixtures like t-BuOH/H₂O or DMF/water are common.
-
Temperature Control: Due to the exothermic nature of the reaction, maintaining a consistent temperature is essential for preventing side reactions and ensuring safety.
-
Efficient Mixing: Homogeneous mixing is required to ensure consistent reaction rates and heat distribution throughout the reactor. Inadequate mixing can lead to localized hot spots and reduced yields.[6]
Troubleshooting Guides
Step 1: Synthesis of Benzyl Azide
Q: My yield of benzyl azide is consistently low. What are the likely causes?
A: Low yields in this SN2 reaction are often traced to a few key factors:
-
Poor Quality of Starting Materials: Ensure the benzyl bromide is free of significant impurities and the sodium azide is dry and finely powdered for better solubility.
-
Inefficient Mixing: Sodium azide has limited solubility in many organic solvents. Vigorous stirring is necessary to maximize the surface area and reaction rate.
-
Incorrect Solvent: Polar aprotic solvents like DMSO or DMF are ideal for this reaction as they solvate the cation (Na⁺) while leaving the azide anion (N₃⁻) highly nucleophilic.[1]
-
Insufficient Reaction Time: While often run overnight, incomplete conversion can occur.[5] Monitor the reaction by TLC or GC to ensure the disappearance of benzyl bromide.
Q: During workup, I'm observing an emulsion or difficulty in phase separation. How can I resolve this?
A: Emulsions are common during the aqueous workup of reactions involving DMSO or DMF.
-
Add Brine: Wash the combined organic layers with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out and helping to break the emulsion.[1]
-
Saturate the Aqueous Layer: Before extraction, adding a significant amount of solid NaCl to the diluted reaction mixture can prevent emulsion formation.
-
Allow to Stand: Sometimes, simply letting the separatory funnel sit for an extended period can allow the layers to separate.
Step 2: CuAAC Cycloaddition Reaction
Q: The click reaction is sluggish or fails to go to completion. What should I check?
A: This is a common issue in CuAAC reactions and can often be resolved by systematically checking the following:
-
Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen. Ensure your solvents are degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Purity of Alkyne/Azide: Impurities in your starting materials can chelate with the copper catalyst, inhibiting its activity.
-
Insufficient Reducing Agent: If using a Cu(II) salt with a reducing agent (like CuSO₄ and sodium ascorbate), ensure enough ascorbate is present to both reduce the Cu(II) and scavenge any dissolved oxygen. An excess is often used.
-
pH of the Medium: The optimal pH for the sodium ascorbate reduction is slightly acidic to neutral. If the reaction medium is too basic, the performance can be affected.
Q: How can I effectively remove the copper catalyst from my triazole ester product at scale?
A: Removing residual copper is critical, especially for pharmaceutical applications. Chromatography is often not feasible at scale.
-
Ammonia Wash: Washing the organic solution of the product with an aqueous ammonia solution can effectively remove copper by forming a water-soluble copper-ammonia complex.
-
Chelating Agents: Adding a chelating agent like EDTA during the aqueous workup can sequester the copper ions into the aqueous phase.
-
Filtration through Silica/Alumina: Passing a solution of the crude product through a short plug of silica gel or activated alumina can adsorb the copper salts.
Step 3: Saponification and Product Isolation
Q: The hydrolysis of my ethyl ester is incomplete. Should I increase the temperature or reaction time?
A: While increasing time or temperature can drive the reaction, it also increases the risk of side reactions.
-
Increase Base Equivalents: Ensure you are using a sufficient molar excess of the base (e.g., 2-3 equivalents of NaOH or LiOH) to drive the reaction to completion.
-
Add a Co-solvent: The triazole ester may have poor solubility in a purely aqueous base. Adding a co-solvent like THF or ethanol can create a homogeneous solution and significantly increase the reaction rate.
-
Monitor the Reaction: Use TLC or HPLC to track the disappearance of the starting material before proceeding with the workup.
Q: My final carboxylic acid product is oily or difficult to crystallize. What can I do?
A: Crystallization issues often stem from residual impurities or improper solvent selection.
-
Ensure Complete Acidification: After hydrolysis, the product is in its carboxylate salt form. It must be fully protonated by adding acid (e.g., HCl) until the pH is acidic (pH 2-3) to precipitate the neutral carboxylic acid. Check the pH with indicator paper.
-
Perform a Solvent Screen: Test the solubility of your crude product in a variety of solvents at room temperature and at elevated temperatures to find a suitable recrystallization solvent or solvent/anti-solvent system.[8] The ideal solvent will dissolve the product when hot but not when cold.[8]
-
Trituration: If recrystallization fails, try trituration. This involves stirring the crude oil with a solvent in which the product is insoluble but the impurities are soluble. This can often induce crystallization and wash away impurities.
Experimental Protocols
Protocol 1: Synthesis of Benzyl Azide
In a reactor suitable for the intended scale and equipped with a mechanical stirrer, thermometer, and addition funnel, add sodium azide (1.5 equivalents) to dimethyl sulfoxide (DMSO). Stir the mixture vigorously until the sodium azide is fully dissolved.[9] Cool the solution to room temperature. To the stirred solution, add benzyl bromide (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 30°C.[1] Allow the reaction mixture to stir at room temperature overnight. Monitor for completion via TLC or GC. Once complete, carefully quench the reaction by slowly adding it to a separate vessel containing cold water (note: this may be exothermic).[5] Extract the aqueous layer with a suitable solvent like diethyl ether or ethyl acetate (3 portions). Combine the organic extracts and wash them sequentially with water and then brine to remove residual DMSO.[1] Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield benzyl azide as a colorless oil. Caution: Do not distill benzyl azide unless absolutely necessary and with appropriate safety shields.
Protocol 2: Synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
To a reactor under an inert nitrogen atmosphere, add benzyl azide (1.0 eq.), ethyl 2-butynoate (1.0 eq.), and a solvent mixture of tert-butanol and water. Degas the solution by bubbling nitrogen through it for 20-30 minutes. In a separate flask, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq.) in water. Prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.) in water. Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The reaction is often mildly exothermic. Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or HPLC. Upon completion, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with aqueous ammonia or a solution of EDTA to remove copper, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triazole ester.
Protocol 3: Synthesis of this compound
Dissolve the crude ethyl ester from the previous step in a mixture of THF and water. Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete (monitor by TLC/HPLC). Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a solvent like dichloromethane or ether to remove any non-polar impurities. Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl with vigorous stirring until the pH is ~2. A white precipitate should form. Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product.[4]
Data Presentation
Table 1: Reagent Quantities and Typical Yields for Synthesis
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzyl Bromide (1.0 eq) | Sodium Azide (1.5 eq) | - | DMSO | 20-25 | 12-16 | 90-99%[9] |
| 2 | Benzyl Azide (1.0 eq) | Ethyl 2-butynoate (1.0 eq) | CuSO₄·5H₂O (0.02 eq), Sodium Ascorbate (0.1 eq) | t-BuOH/H₂O (1:1) | 20-25 | 4-8 | 85-95% |
| 3 | Triazole Ester (1.0 eq) | Sodium Hydroxide (2.5 eq) | - | THF/H₂O (2:1) | 40 | 2-4 | >95%[4] |
Visualizations
Caption: Overall workflow for the synthesis of the target compound.
Caption: Logical workflow for troubleshooting low yields in the CuAAC step.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis routes of Benzyl azide [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Bioactivity: A Guide for Researchers
An objective comparison of the biological performance of 1,2,3-triazole and 1,2,4-triazole isomers, complete with supporting experimental data, detailed methodologies, and pathway visualizations to inform drug discovery and development.
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. The two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are privileged structures in the design of a multitude of therapeutic agents.[1][2] Both isomers possess a unique combination of chemical stability, favorable electronic properties, and the ability to form hydrogen bonds, which facilitates their interaction with biological targets. The arrangement of nitrogen atoms within the heterocyclic ring, however, significantly influences the electronic distribution, dipole moment, and hydrogen bonding capacity of each isomer, leading to distinct pharmacological profiles. While the 1,2,4-triazole core is arguably more prevalent in commercially available drugs, such as the antifungal fluconazole, the advent of "click chemistry" has propelled the 1,2,3-triazole scaffold to the forefront of modern drug discovery.[1] This guide presents a comparative analysis of the bioactivity of these two isomers across anticancer, antifungal, and antibacterial applications, supported by quantitative data and detailed experimental protocols.
Core Structural Differences
The fundamental difference between 1,2,3-triazole and 1,2,4-triazole lies in the positioning of the three nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two. This seemingly subtle structural variation has a profound impact on the physicochemical properties and, consequently, the biological activity of the resulting molecules.
Anticancer Activity: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[1] The antiproliferative activity of these compounds is commonly evaluated using the MTT assay.
Comparative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 1,2,3-triazole and 1,2,4-triazole derivatives against several cancer cell lines.
| Isomer Type | Compound/Derivative ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole | Phosphonate derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | [1] |
| A-549 (Lung) | 21.25 | [1] | ||
| MCF-7 (Breast) | 18.06 | [1] | ||
| MDA-MB-231 (Breast) | 16.32 | [1] | ||
| Hybrid 7 | HepG-2 (Liver) | 12.22 | [3] | |
| HCT-116 (Colon) | 14.16 | [3] | ||
| MCF-7 (Breast) | 14.64 | [3] | ||
| Chalcone derivative 7a | A549 (Lung) | 8.67 | [4] | |
| Chalcone derivative 7c | A549 (Lung) | 9.74 | [4] | |
| 1,2,4-Triazole | Pyridine derivative TP6 | B16F10 (Murine Melanoma) | 41.12 | [2] |
| Betulin derivative Bet-TZ1 | A375 (Melanoma) | 22.41 | [5] | |
| MCF-7 (Breast) | 46.92 | [5] | ||
| HT-29 (Colorectal) | 38.75 | [5] | ||
| Derivative 15 | MDA-MB-231 (Breast) | 3.48 | [6] | |
| Derivative 20 | MDA-MB-231 (Breast) | 5.95 | [6] | |
| Derivative 8c | EGFR | 3.6 | [7] |
Antifungal Activity: 1,2,4-Triazoles at the Forefront
The 1,2,4-triazole ring is a well-established pharmacophore in the design of antifungal drugs, forming the core of many leading "azole" antifungals.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9]
Antifungal Mechanism of 1,2,4-Triazoles
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Comparative Antifungal Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for 1,2,3-triazole and 1,2,4-triazole derivatives against various fungal pathogens.
| Isomer Type | Compound/Derivative ID | Fungal Strain | MIC (mg/mL) | Reference |
| 1,2,3-Triazole | Glycoside 5 | Candida albicans | 10 | [10] |
| Aspergillus niger | 10 | [10] | ||
| 1,2,4-Triazole | Derivative 21b | Candida species | 0.063–0.5 | [8] |
| Derivative (unspecified) | Candida albicans (ATCC 90028) | Not specified, but noted as having important activity | [9] | |
| Derivative (unspecified) | Candida tropicalis (ATCC 750) | Not specified, but noted as having moderate activity | [9] |
Antibacterial Activity: A Broad Spectrum of Action
Both 1,2,3- and 1,2,4-triazole-containing hybrids have been shown to possess promising broad-spectrum antibacterial activity, including against drug-resistant strains.[1] These compounds can act as potent inhibitors of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[11]
Antibacterial Mechanism of Triazoles
Caption: Antibacterial mechanism of triazoles via DNA gyrase inhibition.
Comparative Antibacterial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 1,2,3-triazole and 1,2,4-triazole derivatives against various bacterial strains.
| Isomer Type | Compound/Derivative ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,2,3-Triazole | Glycoside 5 | Staphylococcus aureus | 5 (mg/mL) | [10] |
| Pseudomonas aeruginosa | 5 (mg/mL) | [10] | ||
| 1,2,4-Triazole | Ciprofloxacin hybrid 10a | Various microorganisms | 0.134 - 1.84 | [12] |
| Ciprofloxacin hybrid 10b | Various microorganisms | 0.134 - 1.84 | [12] | |
| 4-amino-5-aryl derivative | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | 5 | [12] | |
| Azomethine derivatives 1a-g | P. aeruginosa | 16 | [13] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: General workflow for the MTT assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration, typically 24 or 48 hours.[1]
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC)
The broth dilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow for Broth Dilution Method
Caption: General workflow for the broth dilution method.
Detailed Protocol:
-
Preparation of Dilutions: A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a series of test tubes or a 96-well microtiter plate.
-
Inoculation: Each tube or well is inoculated with a standardized suspension of the microorganism to be tested.
-
Incubation: The tubes or plates are incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: After incubation, the tubes or wells are examined for visible signs of growth (turbidity). The lowest concentration of the compound that completely inhibits visible growth is recorded as the MIC.
Conclusion
Both 1,2,3-triazole and 1,2,4-triazole isomers serve as exceptionally versatile scaffolds in the development of novel bioactive compounds. The available data suggests that while 1,2,4-triazoles have a more established history, particularly in the realm of antifungal agents, the ease of synthesis and structural diversity offered by 1,2,3-triazoles through click chemistry has led to the discovery of potent anticancer and antimicrobial agents. This guide provides a foundational comparison to aid researchers in making informed decisions in the design and development of next-generation therapeutic agents based on these privileged heterocyclic structures. Further head-to-head comparative studies of structurally analogous 1,2,3- and 1,2,4-triazole derivatives are warranted to more definitively delineate the specific advantages of each isomeric scaffold for various biological targets.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isres.org [isres.org]
- 10. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Structure of Synthesized 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of the synthesized compound 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. This guide provides a comparative analysis with a structurally similar alternative, detailed experimental protocols for characterization, and definitive structural data.
The robust synthesis and unequivocal structural confirmation of novel chemical entities are paramount in the fields of medicinal chemistry and drug development. This guide focuses on the validation of the synthesized heterocyclic compound, this compound, a molecule of interest for its potential applications in pharmaceutical research. To provide a thorough analysis, its structural and spectroscopic data are compared with those of a closely related analogue, 1-Phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Comparative Structural and Spectroscopic Data
The structural integrity of a synthesized compound is established through a combination of spectroscopic and analytical techniques. Below is a comparative summary of the key validation data for this compound and its phenyl analogue.
| Property | This compound | 1-Phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
| Molecular Formula | C₁₁H₁₁N₃O₂ | C₁₀H₉N₃O₂ |
| Molecular Weight | 217.23 g/mol [1] | 203.20 g/mol [2] |
| Appearance | White Powder | Colourless prisms |
| Melting Point | Not available | Not available |
Definitive Structural Elucidation by X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a crystalline compound.
This compound has been characterized in both its anhydrous and monohydrate forms. In the anhydrous form, the molecule crystallizes in the trigonal space group. The dihedral angle between the benzene and triazole rings is 76.47 (10)°. The crystal structure is stabilized by intermolecular O—H⋯N hydrogen bonds, forming helical chains.[1] The monohydrate form crystallizes in the triclinic space group, with the planes of the triazole and phenyl rings being almost perpendicular to each other (dihedral angle of 89.5 (3)°). The crystal packing is stabilized by strong intermolecular O—H⋯O and O—H⋯N hydrogen bonds involving the water molecule.[3][4][5]
1-Phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid crystallizes in the monoclinic space group. The structure features a pair of hydrogen bonds between the carboxyl groups of two molecules, forming an R²₂(8) inversion dimer. The dihedral angle between the triazole and phenyl rings is 41.85 (1)°.[2]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the aromatic protons), a singlet for the methyl group on the triazole ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the benzyl group, the carbons of the triazole ring, the methylene carbon of the benzyl group, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include a broad O-H stretch for the carboxylic acid, C-H stretches for the aromatic and aliphatic protons, a C=O stretch for the carbonyl group, and characteristic vibrations for the triazole ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the carboxylic acid group and cleavage of the benzyl group.
Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process involving a cycloaddition reaction followed by hydrolysis.
Synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
A common route involves the reaction of benzyl azide with ethyl acetoacetate. This cycloaddition reaction typically yields the ethyl ester of the target compound.
Hydrolysis to this compound
The resulting ethyl ester is then hydrolyzed, usually under basic conditions followed by acidification, to yield the final carboxylic acid product. The crude product is then purified by recrystallization.
Structure Validation Workflow
The logical flow for validating the structure of a synthesized compound is crucial for ensuring the accuracy and reliability of the research.
Caption: Workflow for the synthesis and structural validation of the target compound.
Comparison with an Alternative: 1-Phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
The primary structural difference between the target compound and the alternative is the substituent on the N1 position of the triazole ring: a benzyl group versus a phenyl group. This seemingly minor change can influence the compound's three-dimensional conformation, crystal packing, and potentially its biological activity.
The X-ray data reveals a significant difference in the dihedral angle between the aromatic ring and the triazole ring (76.47° for the benzyl derivative vs. 41.85° for the phenyl derivative). This highlights how a simple methylene spacer in the benzyl group allows for greater rotational freedom, leading to a different solid-state conformation.
Caption: Key structural differences between the target compound and its phenyl analogue.
References
A Comparative Guide to the Efficacy of Triazole Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The triazole class of antifungal agents represents a cornerstone in the management of invasive fungal infections. With several agents available, each possessing a unique spectrum of activity and pharmacokinetic profile, selecting the most appropriate agent is critical for successful clinical outcomes. This guide provides a comparative analysis of the efficacy of prominent triazole antifungals, supported by in vitro and in vivo experimental data, to aid researchers and clinicians in their understanding and application of these vital therapeutic compounds.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of antifungal agents is a key predictor of their potential clinical efficacy. The minimum inhibitory concentration (MIC) is the primary metric used, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the comparative in vitro activities of five major triazole antifungals against common fungal pathogens. Data is presented as MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively).
| Antifungal Agent | Fungal Species | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Fluconazole | Candida albicans | 0.125 - 4 | 0.5 | 1 |
| Candida glabrata | 0.5 - >64 | 8 | 32 | |
| Aspergillus fumigatus | 8 - 64 | 32 | >64 | |
| Itraconazole | Candida albicans | 0.008 - 1 | 0.03 | 0.125 |
| Candida glabrata | 0.06 - 4 | 0.5 | 2 | |
| Aspergillus fumigatus | 0.03 - 8 | 0.25 | 1 | |
| Voriconazole | Candida albicans | 0.016 - 1 | 0.03 | 0.06 |
| Candida glabrata | 0.03 - 8 | 0.25 | 1 | |
| Aspergillus fumigatus | 0.03 - 4 | 0.25 | 0.5 | |
| Posaconazole | Candida albicans | 0.015 - 1 | 0.03 | 0.06 |
| Candida glabrata | 0.03 - 2 | 0.25 | 1 | |
| Aspergillus fumigatus | 0.015 - 1 | 0.03 | 0.125 | |
| Isavuconazole | Candida albicans | 0.002 - 0.25 | 0.004 | 0.015 |
| Candida glabrata | 0.06 - 4 | 0.25 | 0.5 | |
| Aspergillus fumigatus | 0.12 - 2 | 0.5 | 1 |
Note: MIC values can vary depending on the testing methodology and the specific isolates being tested. The data presented here is a synthesis from multiple studies for comparative purposes.[1][2][3][4][5][6][7][8]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane. They specifically target and inhibit the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. By inhibiting lanosterol 14α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately, the inhibition of fungal growth or cell death.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.[9][10]
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL.
-
This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.[10]
2. Antifungal Agent Preparation:
-
Stock solutions of the triazole agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI-1640 medium in 96-well microtiter plates.
3. Incubation:
-
The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well. The endpoint can be read visually or spectrophotometrically.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. The murine model of disseminated candidiasis is a commonly used and well-established model.[11][12][13]
1. Animal and Fungal Strain:
-
Immunocompromised mice (e.g., neutropenic) are often used to mimic the host conditions susceptible to invasive fungal infections.[12]
-
A well-characterized strain of Candida albicans (e.g., SC5314) is used for infection.[12]
2. Infection:
-
Mice are infected via intravenous injection (e.g., through the lateral tail vein) with a standardized inoculum of C. albicans.
3. Antifungal Treatment:
-
Treatment with the triazole antifungal agent or a vehicle control is initiated at a specified time post-infection.
-
The drug is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various dose levels.
4. Efficacy Endpoints:
-
Survival: A cohort of mice is monitored for a defined period (e.g., 21 days), and the survival rates are recorded.[12]
-
Fungal Burden: A separate cohort of mice is euthanized at a specific time point (e.g., day 4 post-infection), and target organs (typically kidneys) are aseptically removed, homogenized, and plated on agar to determine the number of colony-forming units (CFU) per gram of tissue.[12]
Clinical Considerations and Future Directions
While in vitro and in vivo data provide a strong foundation for comparing triazole antifungals, clinical efficacy is influenced by a multitude of factors, including the host's immune status, the site of infection, and the pharmacokinetic and pharmacodynamic properties of the drug.[14] For instance, voriconazole is a first-line treatment for invasive aspergillosis, while fluconazole is often used for candidiasis.[14] Posaconazole and isavuconazole have a broad spectrum of activity that includes mucormycosis.[15]
The emergence of antifungal resistance is a growing concern, necessitating ongoing surveillance and the development of new antifungal agents.[16] Future research will likely focus on optimizing the use of existing triazoles through therapeutic drug monitoring and exploring novel therapeutic strategies, including combination therapies, to combat resistant fungal pathogens.
References
- 1. Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Isavuconazole and Other Antifungal Agents against Candida Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Posaconazole, Itraconazole, Voriconazole, Amphotericin B, and Fluconazole against 37 Clinical Isolates of Zygomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Activity of Triazoles Against Non-fumigatus Aspergillus and Cryptic Aspergillus Species Causing Invasive Infections Tested in the SENTRY Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 14. ClinPGx [clinpgx.org]
- 15. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 16. ecdc.europa.eu [ecdc.europa.eu]
A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring is a foundational scaffold in medicinal chemistry, recognized for its metabolic stability, favorable physicochemical properties, and its role as a pharmacophore in a wide array of therapeutic agents.[1][2] This heterocyclic core is present in numerous clinically approved drugs, demonstrating its versatility and importance in drug design.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives, focusing on their antifungal, anticancer, and antibacterial properties, supported by quantitative data and detailed experimental protocols.
Antifungal Activity: Targeting Ergosterol Biosynthesis
1,2,4-triazole derivatives are most renowned for their potent antifungal activity. The primary mechanism of action for most azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] By disrupting ergosterol production, these compounds compromise the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.[5]
Structure-Activity Relationship Insights:
-
N4-Heme Interaction: The N4 atom of the 1,2,4-triazole ring is crucial for activity, as it coordinates with the heme iron atom in the active site of CYP51, anchoring the molecule for effective inhibition.
-
Side-Chain Modifications: The substituents at other positions of the triazole ring significantly influence potency and spectrum. For instance, incorporating amino acid fragments into the side chain has been shown to enhance antifungal activity.[5][6]
-
Halogenation: The presence of halogen atoms, particularly fluorine, on phenyl rings attached to the core structure often leads to increased efficacy, as seen in drugs like fluconazole.[3] For example, derivatives with a 2,4-difluorophenyl group frequently exhibit potent activity.[3]
Comparative Antifungal Activity Data
| Compound/Derivative | Fungal Strain | MIC (μg/mL) | EC50 (μg/mL) | Reference |
| Fluconazole (Control) | Candida albicans | - | - | [7] |
| Mefentrifluconazole (Control) | Physalospora piricola | - | >50 | [5] |
| Novel Derivative 8d | Physalospora piricola | - | 10.808 | [5] |
| Novel Derivative 8k | Physalospora piricola | - | 10.126 | [5] |
| Compound 7a (R1=Br, R2=H) | Candida albicans | 0.0313 - 1 | - | [3] |
| Fused Triazole 39c | E. coli | 3.125 | - | [3] |
| Fused Triazole 39h | P. aeruginosa | 3.125 | - | [3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation: A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculum: Fungal strains are cultured on Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10³ CFU/mL.
-
Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Anticancer Activity: Diverse Mechanisms of Action
The 1,2,4-triazole scaffold is a privileged structure in the development of anticancer agents due to its ability to interact with various biological targets.[1][2] These derivatives have been shown to inhibit key enzymes involved in cancer progression, interfere with cellular structures, and induce programmed cell death.[1][8]
Mechanisms of Action Include:
-
Enzyme Inhibition: Targeting key cancer-related enzymes such as kinases (e.g., EGFR, BRAF), topoisomerases, and carbonic anhydrases.[1][8]
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which is crucial for cell division, leading to mitotic arrest and apoptosis.[8]
-
Apoptosis and Autophagy Modulation: Interfering with pathways that regulate programmed cell death and cellular recycling processes.[1]
Comparative Anticancer Activity Data (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | PC-3 (Prostate) | Target(s) | Reference |
| Staurosporine (Control) | 3.144 | 4.385 | - | CDK4/6 | [9] |
| Doxorubicin (Control) | - | 1.42 | 5.69 | DNA Intercalation | [10] |
| Compound 8c | - | - | - | EGFR, BRAF, Tubulin | [8] |
| Compound 8d | - | - | - | BRAF, Tubulin | [8] |
| Compound Vf | 2.91 | 1.914 | - | CDK4/6 | [9] |
| Compound Vg | 0.891 | 3.479 | - | CDK4/6 | [9] |
| Compound 10 | - | 1.42 | 5.69 | COX-2 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 1,2,4-triazole derivatives (typically from a DMSO stock) and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader. The IC50 value (the concentration required to inhibit cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.[8]
Antibacterial Activity: Emerging Potential
While not as extensively developed as antifungal or anticancer agents, 1,2,4-triazole derivatives also exhibit significant antibacterial properties.[11] They are often designed as hybrid molecules, combining the triazole scaffold with known antibacterial pharmacophores, such as quinolones, to enhance potency and overcome resistance.[3][11][12]
Structure-Activity Relationship Insights:
-
Hybrid Molecules: Fusing the 1,2,4-triazole ring with other heterocyclic systems like thiadiazines or with existing antibiotics like ciprofloxacin can lead to potent antibacterial agents, particularly against resistant strains like MRSA.[3]
-
Substituent Effects: The nature and position of substituents on attached phenyl rings are critical. For example, clinafloxacin-triazole hybrids with a 2,4-difluoro substitution on the phenyl ring showed the most potent antimicrobial efficacy.[3]
-
Schiff Bases: The conversion of triazoles into Schiff bases is a common strategy that has yielded compounds with strong antibacterial activity against strains like Staphylococcus aureus.[4]
Comparative Antibacterial Activity Data (MIC in µg/mL)
| Compound/Derivative | S. aureus | E. coli | P. aeruginosa | Reference |
| Streptomycin (Control) | - | - | - | [4] |
| Ceftriaxone (Control) | 3.125 | - | - | [3] |
| Schiff Base 46a | >3.125 | - | - | [3] |
| Schiff Base 47d | >3.125 | - | - | [3] |
| Fused Triazole 39c | - | 3.125 | - | [3] |
| Fused Triazole 39h | - | - | 3.125 | [3] |
| Triazole Derivative 5e | Superior to Streptomycin | - | - | [4] |
Summary of Key Structure-Activity Relationships
The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of various substituents on and around the core heterocycle. A generalized summary of these relationships can be visualized.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Unlocking Potential: A Comparative Guide to Molecular Docking Studies of 1,2,4-Triazole Derivatives
For researchers, scientists, and drug development professionals, 1,2,4-triazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an objective comparison of their performance in molecular docking studies against various biological targets, supported by experimental data and detailed methodologies from recent literature.
The heterocyclic 1,2,4-triazole nucleus is a cornerstone in the development of numerous approved drugs, showcasing significant antifungal, anticancer, and antimicrobial properties. Computational methods such as molecular docking have become pivotal in understanding the structure-activity relationships of these compounds, predicting their binding affinities, and guiding the design of more potent and selective therapeutic agents.
Performance Comparison: A Snapshot of Biological Activity
The biological evaluation of 1,2,4-triazole derivatives has confirmed their efficacy against a multitude of biological targets. The following sections summarize key quantitative data from various studies, offering a comparative perspective on their potential as therapeutic agents.
Antimicrobial and Antifungal Activity
Molecular docking studies have been instrumental in identifying promising 1,2,4-triazole derivatives with antimicrobial and antifungal properties. By predicting the binding interactions with essential microbial enzymes, researchers can prioritize compounds for synthesis and further testing.
Table 1: Molecular Docking Scores of 1,2,4-Triazole Derivatives Against Fungal and Bacterial Protein Targets
| Compound | Target Protein (PDB ID) | Target Organism | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| 1e | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.5 | Amoxicillin | -7.9 |
| 1f | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.2 | Amoxicillin | -7.9 |
| 2e | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -9.1 | Amoxicillin | -8.5 |
| 2f | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -8.8 | Amoxicillin | -8.5 |
| 2e | Lanosterol 14-alpha Demethylase (4ZA5) | Aspergillus niger | -9.5 | Fluconazole | -9.2 |
Data compiled from a 2025 study on the synthesis and antimicrobial evaluation of 1,2,4-triazole compounds.[1][2]
Initial screenings have shown that compounds 1e, 1f, 2e, and 2f exhibit good inhibitory effects against both Gram-positive and Gram-negative bacteria.[1][2] Notably, compound 2e also demonstrated high antifungal activity, which is supported by its strong binding energy with Lanosterol 14-alpha Demethylase.[1][2]
Anticancer Activity
The versatility of the 1,2,4-triazole scaffold extends to oncology, with derivatives designed to target key proteins in cancer progression. Docking studies have been pivotal in identifying compounds with high affinity for targets such as aromatase, tubulin, and various protein kinases.
Table 2: Molecular Docking Scores of Designed 1,2,4-Triazole Derivatives Against Anticancer Targets
| Target Protein | Binding Energy Range (kcal/mol) | Top Performing Compound | Top Binding Energy (kcal/mol) |
| Aromatase | -9.04 to -9.96 | Compound 1 | -9.96 |
| Tubulin | -6.23 to -7.54 | Compound 1 | -7.54 |
This study designed over twenty 1,2,4-triazole derivatives and found they had a greater affinity for the aromatase enzyme over tubulin.[3]
Further studies have synthesized and evaluated novel 1,2,4-triazole derivatives, revealing significant antiproliferative activity against a panel of cancer cell lines.
Table 3: In Vitro Anticancer Activity of Synthesized 1,2,4-Triazole Derivatives
| Compound | Target Cell Line | IC50 |
| 8c | - | EGFR Inhibition IC50 = 3.6 μM |
| 7f | HepG2 (Liver Carcinoma) | 16.782 µg/mL |
| 9d | PC3 (Prostate Cancer) | 0.17 ± 0.063 μM |
| 9d | A549 (Lung Cancer) | 0.19 ± 0.075 μM |
| 9d | MCF-7 (Breast Cancer) | 0.51 ± 0.083 μM |
| 9d | DU-145 (Prostate Cancer) | 0.16 ± 0.083 μM |
| Vf | MCF-7 (Breast Cancer) | 2.91 μM |
| Vf | MDA-MB-231 (Breast Cancer) | 1.914 μM |
| Vg | MCF-7 (Breast Cancer) | 0.891 μM |
| Vg | MDA-MB-231 (Breast Cancer) | 3.479 μM |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[4][5][6][7][8]
Compounds 8c and 8d were identified as potent inhibitors of BRAF and tubulin.[4] Molecular docking of compound 7f showed excellent binding affinities to c-kit tyrosine kinase and protein kinase B.[8]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the generalized methodologies employed in the cited molecular docking studies.
Molecular Docking Simulation Protocol
Molecular docking simulations are performed to predict the binding mode and affinity of the 1,2,4-triazole derivatives with their target proteins.
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: The 2D structures of the 1,2,4-triazole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized using a suitable force field.
-
Docking: Docking is performed using software such as AutoDock or MOE. The prepared ligands are placed in the defined active site of the target protein. The docking algorithm then explores various conformations and orientations of the ligand within the active site to find the best binding pose.
-
Analysis: The results are analyzed based on the binding energy or docking score, with more negative values indicating a higher binding affinity. The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are also examined.
Visualizing the Process and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate a typical molecular docking workflow and a relevant signaling pathway targeted by 1,2,4-triazole derivatives.
Caption: A generalized workflow for molecular docking studies.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. ijcrcps.com [ijcrcps.com]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
ADME studies of 1,2,3-triazole derivatives
A Comparative Guide to the ADME Properties of 1,2,3-Triazole Derivatives
The 1,2,3-triazole moiety has become a cornerstone in modern medicinal chemistry, largely due to its straightforward and efficient synthesis via "click" chemistry.[1][2][3] This heterocyclic scaffold is frequently incorporated into potential drug candidates to act as a pharmacophore, a linker, or a bioisosteric replacement for other functional groups, such as amide bonds, to enhance metabolic stability.[4][5] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives is critical for their successful development into safe and effective drugs. This guide provides an objective comparison of the ADME performance of various 1,2,3-triazole derivatives, supported by experimental data and detailed methodologies.
ADME Profile Overview
The 1,2,3-triazole ring is generally associated with favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, which can influence its ADME profile.[4][6] However, like any chemical scaffold, its overall ADME characteristics are highly dependent on the nature of the substituents attached to the core ring.
Absorption
Oral bioavailability is heavily influenced by a compound's intestinal permeability. The Caco-2 cell permeability assay is the industry standard in vitro model for predicting human intestinal absorption.[7][8] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key uptake and efflux transporters, mimicking the intestinal epithelium.[8][9][10]
Many studies on novel 1,2,3-triazole derivatives utilize computational tools like SwissADME to predict Human Gastrointestinal Absorption (HGA) and Blood-Brain Barrier (BBB) permeability in the early stages of discovery.[11][12][13] For instance, a series of 1,2,3-triazole-benzoxazole hybrids showed high predicted HGA, suggesting good oral absorption potential.[11]
Distribution
Once absorbed, a drug's distribution is largely governed by its binding to plasma proteins, such as human serum albumin (HSA). High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect.
One study investigated a newly synthesized 1,2,3-triazole derivative, ethyl 5-phenyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylate (EPPC), and its interaction with blood proteins.[14][15] The study found that EPPC binds to human serum albumin (HSA), human immunoglobulin (HIgG), and bovine hemoglobin (BHb) primarily through hydrophobic interactions, with binding constants in the order of 10^5 M^-1.[14][15]
Metabolism
The metabolic stability of a drug candidate is a key determinant of its half-life and potential for drug-drug interactions. The major enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family.[1][3] The interaction of triazole-containing compounds with these enzymes is a critical area of investigation.
While 1,2,4-triazoles and imidazoles are well-known CYP inhibitors, the isosteric 1,2,3-triazole has been studied to a lesser extent.[1][3][16] Studies have shown that 1,2,3-triazole derivatives can interact with CYPs. For example, a 1,2,3-triazole derivative of 17-α-ethynylestradiol was found to be metabolized by CYP3A4 at a rate comparable to the parent compound, although with different regioselectivity.[1][3] Unlike many nitrogenous inhibitors, this derivative did not directly coordinate with the heme iron but was proposed to form a water-bridged complex.[1][3] This suggests that 1,2,3-triazoles may have a different and potentially more favorable CYP interaction profile compared to other azoles.[1][3]
Toxicity (hERG Inhibition)
A significant safety hurdle in drug development is cardiotoxicity, often mediated by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[17][18] Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal arrhythmias.[17] Therefore, screening for hERG inhibition is a mandatory part of preclinical safety assessment. Assays such as the FluxOR™ thallium flux assay are used in high-throughput screening to identify potential hERG inhibitors early in the discovery process.[17][19] While specific experimental hERG inhibition data for a wide range of 1,2,3-triazole derivatives is not abundant in the reviewed literature, some studies mention its importance and note the absence of significant inhibition in specific cases.[20]
Comparative Data Tables
The following tables summarize available quantitative data for key ADME parameters of selected 1,2,3-triazole derivatives and related compounds.
Table 1: Cytochrome P450 Inhibition
| Compound Class | Enzyme | Inhibition Parameter | Value | Reference |
|---|---|---|---|---|
| Imidazole Derivatives | CYP1A2 | Kᵢ | 0.4 µM (Sulconazole) | [21] |
| CYP2B6 | Kᵢ | 0.04 µM (Sulconazole) | [21] | |
| CYP2C9 | Kᵢ | 0.01 µM (Sulconazole) | [21] | |
| CYP2C19 | Kᵢ | 0.008 µM (Sulconazole) | [21] | |
| CYP3A4 | Kᵢ | 0.02 µM (Clotrimazole) | [21][22] | |
| 1,2,3-Triazole | CYP3A4 | K_D | 2.6 mM | [1] |
| 1,2,4-Triazole | CYP3A4 | K_D | 0.7 mM | [1] |
| Imidazole | CYP3A4 | K_D | 0.1 mM |[1] |
Table 2: Plasma Protein Binding
| Compound | Protein | Binding Constant (K) | Binding Rate | Reference |
|---|---|---|---|---|
| EPPC | HSA | ~10^5 M^-1 | - | [14][15] |
| HIgG | ~10^5 M^-1 | - | [14][15] | |
| BHb | ~10^5 M^-1 | - | [14][15] | |
| Voriconazole (1,2,4-triazole) | Plasma Proteins | - | 69.5 ± 6.2% | [23] |
| Terconazole (1,2,4-triazole) | Plasma Proteins | - | 94.9% |[24] |
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound.[8]
-
Cell Culture: Caco-2 cells are seeded on semipermeable supports in trans-well plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8][9]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). The permeability of a fluorescent marker with low permeability, such as Lucifer Yellow, is also assessed.[7]
-
Permeability Measurement: The test compound is added to the apical (A) compartment (to measure A-to-B transport) or the basolateral (B) compartment (to measure B-to-A transport).[9]
-
Sample Analysis: After a specific incubation period (typically 2 hours), samples are taken from the receiver compartment. The concentration of the test compound is quantified using LC-MS/MS.[8]
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.[10]
Cytochrome P450 Inhibition Assay
This assay determines a compound's potential to inhibit major drug-metabolizing enzymes.
-
System Preparation: The assay is typically performed using human liver microsomes or recombinant human CYP enzymes.[22]
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme system and a specific probe substrate for a particular CYP isoform.
-
Reaction Initiation: The reaction is initiated by adding the cofactor NADPH.
-
Reaction Termination: After a set incubation time, the reaction is stopped, often by adding a cold organic solvent like acetonitrile.
-
Metabolite Quantification: The formation of the metabolite from the probe substrate is measured using LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the inhibitor). The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then calculated.[16]
hERG Thallium Flux Assay
This is a cell-based functional assay to screen for hERG channel inhibition.[17][19]
-
Cell Line: A cell line stably expressing the hERG channel (e.g., hERG-U2OS or HEK293) is used.[17][19]
-
Assay Principle: Thallium ions are used as a surrogate for potassium ions (K⁺). When the hERG channels open, thallium flows into the cells.[17]
-
Procedure: Cells are loaded with a thallium-sensitive fluorescent dye. The test compound is added, followed by a stimulus to open the hERG channels and a solution containing thallium.
-
Signal Detection: The influx of thallium into the cells causes an increase in fluorescence, which is measured by a plate reader.
-
Data Interpretation: hERG channel inhibitors will block the influx of thallium, resulting in a reduced fluorescent signal. The IC₅₀ value is determined from the concentration-response curve.[17]
Visualizations
Caption: General workflow for in vitro ADME screening of new chemical entities.
References
- 1. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. admeshop.com [admeshop.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. tandfonline.com [tandfonline.com]
- 15. The computational and experimental studies on a 1, 2, 3-triazole compound and its special binding to three kinds of blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Terconazole - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Copper Catalysts for Optimal Click Chemistry Performance
For researchers, scientists, and drug development professionals venturing into the world of click chemistry, the choice of the copper catalyst is a critical decision that significantly impacts reaction efficiency, kinetics, and biocompatibility. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of this field, relies on the catalytic prowess of the copper(I) ion to seamlessly stitch molecules together. This guide provides an objective, data-driven comparison of common copper sources and their performance in this pivotal reaction, empowering you to select the optimal catalyst for your specific application.
The active catalyst in the CuAAC reaction is the Copper(I) ion.[1] There are three primary strategies for introducing this catalytic species into the reaction mixture: direct use of Copper(I) salts, in situ generation from Copper(II) salts, and the application of heterogeneous copper sources. Each approach presents a unique set of advantages and disadvantages that must be weighed based on the experimental context.
Quantitative Performance Comparison of Copper Sources
The selection of a copper source and the accompanying ligands has a profound impact on reaction performance. While direct head-to-head kinetic data under identical conditions can be challenging to collate from disparate literature, the following table summarizes the key characteristics and performance aspects of different copper systems.
| Copper Source System | Typical Catalyst Loading | Ligand Requirement & Ratio | Reducing Agent | Common Solvents | Advantages | Disadvantages |
| Cu(I) Salts (e.g., CuI, CuBr) | 1-5 mol% | Recommended (e.g., TBTA for organic, THPTA for aqueous). Ratio 1:1 to 1:5 (Ligand:Cu) | Not required, but can be added to prevent oxidation. | Organic (THF, DMF, Acetonitrile), Aqueous mixtures | Direct use of the active catalytic species.[1] | Air-sensitive, prone to oxidation and disproportionation.[2][3] May require inert atmosphere. |
| Cu(II) Sulfate / Sodium Ascorbate | Small Molecule: 0.25–5 mol%Bioconjugation: 0.25–1 mM[4] | Crucial for stability and acceleration. TBTA (organic) or THPTA, BTTAA (aqueous).[5][6] Ratio 1:1 to 5:1 (Ligand:Cu)[4] | Sodium Ascorbate (5–10 mol% or excess)[4][7] | Water, Buffers, DMSO, t-BuOH[4] | Inexpensive, robust, uses air-stable Cu(II) precursor.[4] | Requires a reducing agent; potential for side reactions if not optimized. |
| Heterogeneous Cu(0) (Nanoparticles, Wire) | Variable | Can be used without ligands, but ligands can enhance performance. | Not strictly required, but can accelerate the reaction. | Water, Organic Solvents | Easy to remove from the reaction mixture, reusable. | Can have different kinetic profiles, potential for metal leaching. |
The Critical Role of Ligands in Catalytic Efficiency
Ligands are indispensable components in modern CuAAC reactions, serving to stabilize the active Cu(I) state, accelerate the reaction rate, and mitigate copper-induced cytotoxicity, which is particularly crucial in biological applications. The choice of ligand can dramatically influence the outcome of the reaction.
A comparative study using a fluorogenic assay to monitor the cycloaddition of propargyl alcohol and 3-azido-7-hydroxycoumarin provides a clear quantitative benchmark of ligand performance.[5][8]
| Ligand | % Product Formed (30 min) | Relative Performance Ranking | Key Attributes |
| BTTAA | > 45% | 1 | Very high reaction kinetics and biocompatibility.[5][6] |
| BTTES | ~45% | 2 | High reaction kinetics and biocompatibility.[5][6] |
| THPTA | < 15% | 3 | Good water solubility, moderate kinetics.[5][9] |
| TBTA | < 15% | 4 | Effective in organic solvents, poor water solubility.[5][9] |
These data clearly demonstrate the superiority of next-generation ligands like BTTAA and BTTES in accelerating the CuAAC reaction, making them ideal choices for applications where speed and efficiency are paramount.
Visualizing the Experimental Workflow
To ensure reproducibility and successful outcomes, a standardized workflow is essential. The following diagram illustrates a typical experimental setup for comparing the catalytic efficiency of different copper sources in the CuAAC reaction.
Detailed Experimental Protocols
The following protocols provide a standardized framework for comparing the catalytic efficiency of different copper sources for a generic CuAAC reaction.
Protocol 1: Comparison of a Cu(I) Salt (CuI) vs. in situ Generated Cu(I) from CuSO₄/Ascorbate in an Aqueous System
This protocol is suitable for bioconjugation or reactions with water-soluble substrates.
1. Reagent Preparation:
-
Alkyne Stock (10 mM): Dissolve the alkyne-functionalized molecule in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Azide Stock (10 mM): Dissolve the azide-functionalized molecule in the same buffer. For fluorogenic assays, a common choice is 3-azido-7-hydroxycoumarin.[10]
-
CuI Stock (10 mM): Prepare fresh in a degassed organic solvent like DMF or acetonitrile due to its instability in aqueous media.
-
CuSO₄ Stock (20 mM): Dissolve copper(II) sulfate pentahydrate in deionized water.[4]
-
Ligand Stock (50 mM): Dissolve a water-soluble ligand such as THPTA or BTTAA in deionized water.[4]
-
Sodium Ascorbate Stock (100 mM): Prepare fresh in deionized water.[11]
2. Reaction Setup (for a 200 µL final volume):
-
For the CuI system:
-
In a microcentrifuge tube, add 156 µL of buffer.
-
Add 20 µL of the 10 mM alkyne stock (final concentration: 1 mM).
-
Add 20 µL of the 10 mM azide stock (final concentration: 1 mM).
-
Add 4 µL of the 10 mM CuI stock (final concentration: 0.2 mM, 2 mol%).
-
-
For the CuSO₄/Ascorbate system:
-
In a separate tube, prepare the catalyst premix by adding 2 µL of 20 mM CuSO₄ to 4 µL of 50 mM ligand stock. Let it stand for a few minutes.[12]
-
In a microcentrifuge tube, add 148 µL of buffer.
-
Add 20 µL of the 10 mM alkyne stock (final concentration: 1 mM).
-
Add 20 µL of the 10 mM azide stock (final concentration: 1 mM).
-
Add the 6 µL of the catalyst premix.
-
Initiate the reaction by adding 6 µL of the 100 mM sodium ascorbate stock (final concentration: 3 mM).
-
3. Reaction Monitoring and Analysis:
-
Incubate the reactions at room temperature with gentle mixing.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot.
-
Quench the reaction immediately by adding the aliquot to a solution containing a copper chelator like EDTA or by diluting it in a suitable solvent for analysis.
-
Analyze the samples by a suitable method such as LC-MS or HPLC to determine the percentage conversion of the starting materials to the triazole product.[1] For fluorogenic assays, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.[10]
-
Plot the percentage conversion against time for each catalyst system to compare their reaction rates.
Protocol 2: Small Molecule Synthesis in an Organic Solvent
This protocol is suitable for the synthesis of small molecules in a non-aqueous environment.
1. Reagent Preparation:
-
Dissolve the alkyne (1 equivalent) and azide (1.1 equivalents) in an appropriate organic solvent (e.g., THF, DMF).[4]
2. Reaction Setup:
-
For the Cu(I) system: To the solution of substrates, add the Cu(I) source, such as copper(I) iodide (CuI), typically at a loading of 1-2 mol%.[4]
-
For the Cu(II) system: To the solution of substrates, add CuSO₄ (1-2 mol%) and sodium ascorbate (5-10 mol%).[4] If using a ligand like TBTA, it should be pre-mixed with the copper source.
3. Reaction and Workup:
-
Stir the reaction at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.[4]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride to remove copper salts.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
By understanding the nuances of each copper source and applying the appropriate experimental protocol, researchers can effectively harness the power of the CuAAC reaction for a vast array of scientific applications. The choice between a direct Cu(I) source and an in situ generated catalyst, along with the selection of a high-performance ligand, will ultimately be guided by the specific requirements of the synthesis or bioconjugation at hand.
References
- 1. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and capacity for diverse biological interactions. This guide provides a comparative analysis of the biological activity of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its structurally related analogs. The primary focus is on their antifungal and anticancer properties, supported by experimental data from peer-reviewed studies. While specific quantitative biological data for this compound is not extensively available in the public domain, this guide leverages data from its close analogs to provide insights into its potential activities and the structure-activity relationships within this chemical class.
Antifungal Activity
The primary mechanism of antifungal action for many triazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
dot
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,3-triazole analogs.
Comparative Antifungal Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values of various analogs against different fungal strains. Lower MIC values indicate higher antifungal potency.
| Compound ID | R1 (at N1) | R2 (at C5) | R3 (at C4) | Fungal Strain | MIC (µg/mL) | Reference |
| Analog 1 | Benzyl | Methyl | N-(4-chlorophenyl)carboxamide | Rhizopus oryzae | >1.44 | [1] |
| Analog 2 | Benzyl | Methyl | N-(4-methoxyphenyl)carboxamide | Rhizopus oryzae | >1.55 | [1] |
| Analog 3 | 4-Fluorobenzyl | H | 4-(phenoxymethyl) | Candida albicans | Not specified | [2] |
| Analog 4 | 4-Chlorobenzyl | H | 4-(phenoxymethyl) | Candida albicans | Not specified | [2] |
| Fluconazole | - | - | - | Candida albicans | Varies | [2] |
| Itraconazole | - | - | - | Rhizopus oryzae | 0.0014 | [1] |
Anticancer Activity
A significant mechanism of anticancer activity for certain 1,2,3-triazole derivatives is the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
dot
Caption: Inhibition of tubulin polymerization by N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide analogs.
Comparative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values of various analogs against different cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound ID | R1 (at N1) | R2 (at C4) | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 5 | Benzyl | N-((2-phenyloxazol-4-yl)methyl)carboxamide | MCF-7 (Breast) | >10 | [3] |
| Analog 6 | 3-Phenoxybenzyl | N-((2-phenyloxazol-4-yl)methyl)carboxamide | MCF-7 (Breast) | 0.56 | [3] |
| Analog 7 | 3-Phenoxybenzyl | N-((2-(4-methoxyphenyl)oxazol-4-yl)methyl)carboxamide | MCF-7 (Breast) | 0.046 | [3][4] |
| Doxorubicin | - | - | DU145 (Prostate) | 0.48 | [5] |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
dot
Caption: General workflow for antifungal susceptibility testing.
A standardized broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.[1] Fungal strains are cultured on an appropriate medium, and a standardized inoculum is prepared. Serial dilutions of the test compounds are made in 96-well microtiter plates containing a suitable broth medium. The wells are then inoculated with the fungal suspension and incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.
In Vitro Cytotoxicity Assay (MTT Assay)
dot
Caption: General workflow for the MTT cytotoxicity assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After an incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solvent, and the absorbance is measured. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Conclusion
The available data on analogs of this compound highlight the significant potential of this scaffold in the development of novel antifungal and anticancer agents. Structure-activity relationship studies indicate that modifications to the N1-benzyl and C4-carboxamide moieties can profoundly influence biological activity. Specifically, substitutions on the benzyl ring and the nature of the amide substituent are key determinants of potency. Further investigation into the synthesis and biological evaluation of a broader range of analogs, including direct testing of the parent carboxylic acid, is warranted to fully elucidate the therapeutic potential of this promising class of compounds. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a new scaffold that provides rapid access to antimicrotubule agents: synthesis and evaluation of antiproliferative activity against select cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Triazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of commonly used triazole-based enzyme inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers and drug development professionals in understanding the off-target effects of these compounds, which are critical for predicting drug-drug interactions and potential toxicities.
Introduction to Triazole Inhibitors and Cross-Reactivity
Triazole-based compounds are a cornerstone of antifungal therapy, primarily acting by inhibiting the fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis.[1] However, the structural similarity between fungal and human CYP enzymes can lead to the off-target inhibition of human CYPs by triazole antifungals. This cross-reactivity is a major cause of drug-drug interactions, as many therapeutic agents are metabolized by these enzymes.[2] Understanding the selective inhibitory profiles of different triazoles is therefore paramount for safe and effective drug development and clinical use.
Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of common triazole antifungals against key human cytochrome P450 isoforms. Lower IC50 values indicate greater inhibitory potency.
| Triazole Inhibitor | CYP3A4 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | Other Notable Inhibitions |
| Itraconazole | ~0.029 | >10 | >10 | Potent inhibitor of P-glycoprotein. Its metabolites also contribute significantly to CYP3A4 inhibition.[3][4] |
| Voriconazole | ~2.90 | 8.4 | 8.7 | Moderate inhibitor of CYP2B6 (IC50 = 1.71 µM).[5] |
| Posaconazole | 2–8 | No significant inhibition | No significant inhibition | Shows a more selective inhibition profile, primarily affecting CYP3A4.[6] |
| Fluconazole | >200 | 30.3 | 12.3 | Considered a weaker inhibitor of CYPs compared to other triazoles.[5][7] |
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines a standard method for determining the IC50 values of triazole inhibitors against various human CYP isoforms using human liver microsomes.
1. Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
Triazole inhibitor stock solutions (in DMSO)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific CYP isoform probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9, S-mephenytoin for CYP2C19)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
2. Assay Procedure:
-
Prepare Incubation Mixtures: In a 96-well plate, add phosphate buffer, HLM, and the triazole inhibitor at various concentrations. A vehicle control (DMSO without inhibitor) should be included.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.
-
Initiate Reaction: Add the specific probe substrate to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[8]
Visualizing Mechanisms and Workflows
Mechanism of CYP450 Inhibition by Triazoles
The primary mechanism of CYP450 inhibition by triazole antifungals involves the coordination of the triazole ring's nitrogen atom to the heme iron atom within the active site of the CYP enzyme. This binding prevents the normal substrate from accessing the active site, thereby inhibiting metabolism.
Caption: Mechanism of competitive inhibition of CYP450 enzymes by triazole inhibitors.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of a triazole inhibitor.
Caption: A typical experimental workflow for determining the IC50 of a triazole inhibitor.
Impact on Steroidogenesis Signaling Pathway
The cross-reactivity of triazole inhibitors with human CYP enzymes can extend to those involved in steroid hormone synthesis (steroidogenesis). For example, inhibition of CYP17A1 and CYP19A1 (aromatase) can disrupt the production of cortisol and sex hormones.[9][10]
Caption: Potential impact of triazole inhibitors on the steroidogenesis pathway.
Conclusion
The cross-reactivity of triazole-based enzyme inhibitors with human cytochrome P450 enzymes is a critical consideration in drug development and clinical practice. Itraconazole and voriconazole exhibit broad-spectrum CYP inhibition, while posaconazole demonstrates a more selective profile, and fluconazole is a generally weaker inhibitor. The provided experimental protocols and visualizations offer a framework for assessing and understanding these off-target effects. A thorough evaluation of the inhibitory potential of any new triazole-based compound against a panel of human CYP isoforms is essential to mitigate the risk of adverse drug-drug interactions.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. evotec.com [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Steroidogenic cytochrome P450 enzymes as drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactivity of Curcumin on the Cytochrome P450 Enzymes of the Steroidogenic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Triazole Synthesis: Benchmarking New Methodologies Against Established Protocols
For researchers, scientists, and drug development professionals, the synthesis of the 1,2,3-triazole core, a privileged scaffold in medicinal chemistry, is a critical step. This guide provides an objective comparison of modern triazole synthesis methods, including microwave-assisted and flow chemistry techniques, against established protocols like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We present a detailed analysis of reaction parameters, experimental protocols, and the role of triazole derivatives in disrupting key signaling pathways implicated in disease.
The advent of "click chemistry" revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles through the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This method remains a cornerstone in organic and medicinal chemistry due to its reliability and high yields.[3][4] However, the landscape of triazole synthesis is continually evolving, with newer methods offering significant advantages in terms of reaction time, safety, and scalability. This guide will delve into a comparative analysis of these methods.
Performance Benchmarking of Triazole Synthesis Methods
The choice of synthetic methodology can significantly impact the efficiency and outcome of triazole synthesis. The following table summarizes key quantitative data for the synthesis of representative 1,2,3-triazoles using various established and modern techniques.
| Method | Target Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional CuAAC | 1,4-diphenyl-1H-1,2,3-triazole | CuI | DMF:H₂O | 80 | 8 h | - | [5] |
| Microwave-Assisted CuAAC | 1,4-disubstituted-1,2,3-triazoles | CuI | DMF:H₂O | - | 12 min | >90 | [5] |
| Flow Chemistry CuAAC | 1,4-diphenyl-1H-1,2,3-triazole | Copper-on-charcoal | DCM | 110 | 129 s | 96 | [6][7][8] |
| RuAAC | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | [Cp*RuCl(COD)] | DCE | 45 | - | 90-92 | [9] |
| SPAAC | Benzyl azide with cyclooctyne derivative | Metal-free | CD₃CN/D₂O | 25 | - | High | [10][11] |
| Conventional vs. Microwave | 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione | - | - | - | 290 min vs. 10-25 min | 78 vs. 97 | [12] |
| Conventional vs. Microwave | N-substituted-2-[(...)]-propenamide derivative | - | - | - | Several hours vs. 33-90 s | - vs. 82 | [12] |
Detailed Experimental Protocols
Detailed methodologies for the key synthesis techniques are provided below to allow for replication and adaptation in a laboratory setting.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Conventional Heating
This protocol describes the synthesis of 1,4-disubstituted 1,2,3-triazoles using a conventional heating method.
Materials:
-
Substituted alkyne (1.0 eq)
-
Substituted azide (1.0 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
To a mixture of the alkyne and azide in a 1:3 solution of DMF and water, add CuI.
-
Heat the reaction mixture at 80°C for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by column chromatography.[5]
Protocol 2: Microwave-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a rapid, microwave-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Substituted alkyne (1.0 eq)
-
Substituted azide (1.0 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
In a sealed microwave process vial, combine the alkyne, azide, and CuI in a 1:3 solution of DMF and water.
-
Expose the mixture to microwave irradiation at 180 W for 12 minutes.
-
Monitor the reaction by TLC.
-
After completion, pour the mixture into crushed ice.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product via column chromatography.[5]
Protocol 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol details the synthesis of 1,5-disubstituted 1,2,3-triazoles, a regioisomer not accessible through CuAAC.
Materials:
-
Benzyl azide (1.0 eq)
-
Phenylacetylene (1.05 eq)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium ([Cp*RuCl(COD)]) (0.01 eq)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a three-necked round-bottomed flask under an argon atmosphere, dissolve benzyl azide and phenylacetylene in DCE.
-
Place the reaction in a 45°C oil bath.
-
After five minutes, add a solution of [Cp*RuCl(COD)] in DCE to the reaction vessel via syringe.
-
Monitor the reaction progress.
-
Upon completion, concentrate the reaction mixture and purify the product.[9]
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a metal-free approach to triazole synthesis, ideal for biological applications.
Materials:
-
Cyclooctyne derivative
-
Azide reactant (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
Procedure:
-
Prepare a solution of the cyclooctyne derivative and an internal standard in the deuterated solvent.
-
Add a known concentration of the azide reactant.
-
Monitor the reaction progress at room temperature using Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of reactant peaks and the appearance of the triazole product peak.[13][14]
Visualizing Synthesis Workflows and Biological Pathways
The following diagrams, generated using Graphviz, illustrate a comparative experimental workflow for triazole synthesis and the role of triazole derivatives in a key cancer signaling pathway.
Triazole derivatives have emerged as potent inhibitors of various signaling pathways implicated in cancer.[1][15][16] One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which, when dysregulated, can lead to uncontrolled cell proliferation.[15][17]
References
- 1. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 9. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 16. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this chemical, minimizing risks and environmental impact.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
| Protective Clothing | Lab coat or other protective clothing to prevent skin exposure.[1][2] |
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, especially when handling the solid form to avoid dust generation.[2][4]
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through an approved waste disposal plant.[2][5] Adherence to national and local regulations is mandatory.
1. Waste Identification and Segregation:
-
Keep this compound waste in its original or a clearly labeled, compatible container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Management:
-
Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area.[2]
-
The storage area should be secure and accessible only to authorized personnel.
3. Spill and Contamination Management:
-
In case of a spill, avoid generating dust.
-
Dry sweep the material and place it into a suitable, closed container for disposal.[2]
-
Clean the affected area thoroughly.
-
Any materials used for cleanup (e.g., absorbent pads, contaminated PPE) should be disposed of as hazardous waste along with the chemical.
4. Contaminated Clothing and PPE:
-
Take off any contaminated clothing and wash it before reuse.[1]
-
Dispose of single-use contaminated PPE, such as gloves, in accordance with applicable laws and good laboratory practices.
5. Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for waste pickup, including any required documentation.
-
Uncleaned containers should be treated and disposed of as if they still contain the product.
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2] |
| Inhalation | Remove the person to fresh air and keep them in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. The following procedures are designed to ensure safe handling, operation, and disposal of this compound in a laboratory setting.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 54698-60-1 |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.22 g/mol |
| Appearance | Solid (likely a powder or crystalline solid) |
| Known Hazards | Based on similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields.[2][3][4][5] | Protects eyes from splashes and airborne particles of the compound. |
| Hand Protection | Nitrile or neoprene rubber gloves.[2][3][4][5][6] | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | A full-length laboratory coat.[2][3][4][5] | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2][3][4] | A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if dust cannot be controlled.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational before starting any work.[3][4]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6]
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
Have a spill kit readily available. The kit should contain an absorbent material for acids and appropriate waste disposal bags.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control airborne particles.
-
Use a spatula for transferring the solid compound to avoid generating dust.
-
If possible, use a container with a wide mouth to facilitate easy transfer.
-
Close the container tightly after use.[3]
3. In-Reaction Use:
-
When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing.
-
If dissolving the compound, add it to the solvent; never the other way around, especially with vigorous reactions.[2]
-
Maintain the reaction within the fume hood for the entire duration.
4. Post-Handling and Decontamination:
-
Wipe down the work area within the fume hood with an appropriate solvent to decontaminate the surface.
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[3]
-
Remove and properly dispose of contaminated gloves and any disposable labware.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
1. Contaminated Materials:
-
All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.
2. Unused or Waste Compound:
-
Do not dispose of the compound down the drain.[4]
-
Collect all waste or unused this compound in a clearly labeled, sealed container.
-
The waste container should be stored in a designated, well-ventilated, and secure area, segregated from incompatible materials such as bases and strong oxidizing agents.[3]
-
Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4]
3. Spill Cleanup:
-
For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[3]
-
The spill area should then be decontaminated with an appropriate solvent and wiped clean.
-
For a large spill, evacuate the area and contact your institution's EHS office immediately.[3]
Diagram of Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. flinnsci.com [flinnsci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
